Inflexuside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H42O9 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,8,10,10a-octahydrophenanthren-9-one |
InChI |
InChI=1S/C26H42O9/c1-12(2)26(33)9-13-14(28)8-17-24(3,4)7-6-18(25(17,5)19(13)15(29)10-26)35-23-22(32)21(31)20(30)16(11-27)34-23/h12,15-18,20-23,27,29-33H,6-11H2,1-5H3/t15-,16-,17+,18+,20-,21+,22-,23+,25-,26-/m1/s1 |
InChI Key |
GOCBEYXJHVKABX-WNGISKSKSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)O |
Canonical SMILES |
CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Inflexuside A: A Technical Guide to its Discovery, Isolation, and Characterization from Isodon inflexus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Inflexuside A, a bioactive abietane diterpenoid derived from the plant Isodon inflexus. This document details the experimental protocols and data interpretation central to the identification of this natural product, presenting the information in a manner conducive to research and development applications.
Introduction: The Emergence of this compound
Isodon inflexus, a perennial plant found in regions of China, Korea, and Japan, has been a source of various bioactive compounds.[1][2][3][4] Phytochemical investigations of this species have led to the discovery of several diterpenoids, including the abietane-type compound, this compound.[5][6] The initial identification of a new ent-abietane diterpenoid from the aerial parts of Isodon inflexus was reported by Lee et al. in 2008.[6] Subsequent studies further elaborated on the abietane diterpenoids from this plant, including this compound, and highlighted their potential as inhibitors of nitric oxide (NO) production, suggesting anti-inflammatory properties.[5]
Isolation and Purification of Abietane Diterpenoids from Isodon inflexus
The isolation of this compound and other abietane diterpenoids from Isodon inflexus is a multi-step process involving extraction followed by a series of chromatographic separations. While the specific yield of this compound is not detailed in the available literature, a generalizable workflow can be constructed from established protocols for isolating diterpenoids from Isodon species.[7][8][9]
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation of diterpenoids from Isodon inflexus.
Caption: Isolation and Purification Workflow for Abietane Diterpenoids.
Summary of Chromatographic Steps
The purification of the crude extract relies on a succession of chromatographic techniques to separate compounds based on their polarity and size.
| Chromatographic Technique | Stationary Phase | Mobile Phase (Illustrative) | Purpose |
| Column Chromatography | Silica Gel (100-200 mesh) | Chloroform-Methanol Gradient | Initial fractionation of the crude extract |
| Column Chromatography | Sephadex LH-20 | Methanol | Size exclusion chromatography to separate pigments and other macromolecules |
| Preparative High-Performance Liquid Chromatography (HPLC) | C18 | Methanol-Water Gradient | Final purification to yield individual compounds |
Structure Elucidation of this compound
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.[5] These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
Spectroscopic Methods
The following analytical techniques were instrumental in characterizing this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the carbon skeleton and the placement of protons and functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular formula of the compound.
-
Circular Dichroism (CD): CD spectroscopy was utilized to determine the absolute stereochemistry of the molecule.
Spectroscopic Data
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹³C | Carbonyl (C=O) | 190 - 220 |
| ¹³C | Olefinic (C=C) | 100 - 150 |
| ¹³C | Oxygen-bearing Carbon (C-O) | 50 - 90 |
| ¹³C | Aliphatic (CH, CH₂, CH₃) | 10 - 60 |
| ¹H | Olefinic (C=C-H) | 5.0 - 7.0 |
| ¹H | Oxygen-bearing Carbon (CH-O) | 3.0 - 4.5 |
| ¹H | Aliphatic (CH, CH₂) | 1.0 - 2.5 |
| ¹H | Methyl (CH₃) | 0.7 - 1.5 |
Detailed Experimental Protocols
The following sections provide a more detailed description of the experimental procedures for the isolation and characterization of this compound, based on generalized methods for diterpenoid isolation from Isodon species.[7][8][9]
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Isodon inflexus are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 70% aqueous acetone at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive recovery of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned with an organic solvent of intermediate polarity, such as ethyl acetate. The ethyl acetate layer, containing the diterpenoids, is collected and concentrated.
Chromatographic Separation
-
Initial Fractionation: The ethyl acetate extract is subjected to silica gel column chromatography. A gradient elution system, for example, starting with 100% chloroform and gradually increasing the polarity with methanol, is used to separate the extract into several fractions.
-
Further Purification: The fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20.
-
Final Isolation: The final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a methanol-water gradient.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz). Samples are dissolved in a deuterated solvent such as CDCl₃ or CD₃OD. 2D NMR experiments (COSY, HMQC, HMBC) are performed to establish the connectivity of the molecule.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF or a similar instrument to determine the elemental composition.
-
Circular Dichroism: CD spectra are recorded to determine the stereochemistry of the chiral centers.
Logical Relationships in Structure Elucidation
The process of structure elucidation involves a logical flow of information from various analytical techniques to arrive at the final chemical structure.
References
- 1. temperate.theferns.info [temperate.theferns.info]
- 2. Isodon inflexus in Flora of China @ efloras.org [efloras.org]
- 3. Isodon inflexus (Thunb.) Kudô | Plants of the World Online | Kew Science [powo.science.kew.org]
- 4. Northeastern Asian Flora - Isodon inflexus [symbiota.snu.ac.kr]
- 5. Abietane diterpenoids from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new abietane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ent-Abietane diterpenoids from Isodon rubescens var. rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isodons A-H, seco-abietane and abietane-type diterpenoids from Isodon lophanthoides: isolation, structural elucidation, and anti-cholestatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Abietane Diterpenoids from Isodon Species: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Isodon, a prominent member of the Lamiaceae family, is a rich reservoir of structurally diverse and biologically active diterpenoids. Among these, the abietane class of diterpenoids has garnered significant attention within the scientific community for its promising pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of abietane diterpenoids derived from Isodon species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study. This document is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, drug discovery, and development.
Quantitative Bioactivity Data of Abietane Diterpenoids from Isodon Species
The following tables summarize the reported cytotoxic and anti-inflammatory activities of various abietane diterpenoids isolated from different Isodon species. The data is presented to facilitate easy comparison of the bioactivities of these compounds.
Table 1: Cytotoxic Activity of Abietane Diterpenoids from Isodon Species
| Compound | Isodon Species | Cancer Cell Line | IC50 (µM) | Reference |
| Hebeiabinin F | I. rubescens var. rubescens | A549 (Human lung carcinoma) | 0.91 | [1] |
| Enanderianin P | I. enanderianus | K562 (Human myelogenous leukemia) | 0.87 µg/mL | [2] |
| Graciliflorin D | I. lophanthoides var. graciliflorus | A549, MCF-7, HeLa | >50 µg/mL | [3] |
| Isodosin D | I. serra | HepG2 (Human liver cancer) | 96.44 ± 9.52 | [4] |
| Isodosin A | I. serra | HepG2 | 121.33 ± 17.54 | [4] |
| Compound 6 from I. serra | I. serra | HepG2 | 41.13 ± 3.49 | [4] |
| Henanabinin A | I. rubescens | RAW264.7 (Macrophage) | No cytotoxicity at 12.5 | [5] |
| Rubescensin B | I. rubescens | RAW264.7 | No cytotoxicity at 12.5 | [5] |
Table 2: Anti-inflammatory Activity of Abietane Diterpenoids from Isodon Species
| Compound | Isodon Species | Assay | IC50 (µM) | Reference |
| 16-acetoxyhorminone | I. lophanthoides var. graciliflorus | TNF-α inhibition (LPS-induced RAW264.7) | 3.97 ± 0.70 | [6] |
| Henanabinin A | I. rubescens | NF-κB nuclear translocation inhibition | >10 | [5] |
| Rubescensin B | I. rubescens | NF-κB nuclear translocation inhibition | 3.073 | [5] |
| Compound 2 from N. bracteata | Nepeta bracteata | NO production inhibition (LPS-stimulated RAW 264.7) | 19.2 | [7] |
| Compound 4 from N. bracteata | Nepeta bracteata | NO production inhibition (LPS-stimulated RAW 264.7) | 18.8 | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of abietane diterpenoids from Isodon species.
Extraction and Isolation of Abietane Diterpenoids
The following is a general protocol for the extraction and isolation of abietane diterpenoids from Isodon plant material.[8][9]
Materials:
-
Dried and powdered aerial parts of Isodon species
-
Solvents: 95% Ethanol (EtOH), n-hexane, ethyl acetate (EtOAc), methanol (MeOH), chloroform (CHCl3)
-
Silica gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Reversed-phase C18 silica gel
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Protocol:
-
Extraction:
-
Macerate the dried and powdered plant material with 95% EtOH at room temperature for an extended period (e.g., 3 x 7 days).
-
Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane and EtOAc.
-
Concentrate the n-hexane and EtOAc fractions under reduced pressure. The abietane diterpenoids are typically found in the EtOAc fraction.
-
-
Column Chromatography:
-
Subject the EtOAc fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with EtOAc or a mixture of CHCl3 and MeOH.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Combine fractions containing similar compounds based on their TLC profiles.
-
Subject the combined fractions to further purification using Sephadex LH-20 column chromatography (eluting with MeOH or a mixture of CHCl3-MeOH) and/or reversed-phase C18 silica gel column chromatography (eluting with a gradient of MeOH-H2O).
-
Final purification of individual compounds is often achieved by preparative HPLC.
-
Structural Elucidation
The structures of the isolated abietane diterpenoids are typically elucidated using a combination of spectroscopic techniques.[10][11][12]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To establish the stereochemistry of the molecule by identifying protons that are close in space.
-
2. Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the accurate molecular formula of the compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][13][14][15]
Materials:
-
Cancer cell lines (e.g., A549, K562, HepG2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (abietane diterpenoids) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Assays
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][16][17][18][19]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The inhibitory effect of the compounds on NO production is expressed as a percentage of the LPS-stimulated control.
This assay quantifies the amount of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[20][21][22][23]
Materials:
-
RAW 264.7 macrophage cell line or human THP-1 cells
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
Wash buffer
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure (follow the kit manufacturer's instructions):
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and TNF-α standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody. Incubate.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate.
-
Wash the plate and add the substrate solution (e.g., TMB). A color will develop.
-
Stop the reaction with the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in the samples using the standard curve. The inhibitory effect of the compounds on TNF-α production is expressed as a percentage of the LPS-stimulated control.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biosynthetic and signaling pathways relevant to the study of abietane diterpenoids from Isodon species.
Biosynthesis of Abietane Diterpenoids
The biosynthesis of abietane diterpenoids originates from the general isoprenoid pathway, starting from geranylgeranyl pyrophosphate (GGPP).[24][25][26][27][28]
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 4,5-seco-20(10→5)-abeo-Abietane Diterpenoids with Anti-Inflammatory Activity from Isodon lophanthoides var. graciliflorus (Benth.) H.Hara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. emory.edu [emory.edu]
- 12. Automated Tools for the Analysis of 1D-NMR and 2D-NMR Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. fn-test.com [fn-test.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mpbio.com [mpbio.com]
- 24. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Inflexuside A spectroscopic data (NMR, MS, IR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflexuside A is a naturally occurring abietane diterpenoid glycoside isolated from the aerial parts of Isodon inflexus. Its structure has been determined as 1,11,13-trihydroxyabieta-8-en-7-one-1-O-β-D-glucopyranoside. This technical guide provides a summary of the spectroscopic data and general experimental protocols relevant to the structural elucidation of this compound. Due to the limited public availability of the primary research data, this guide presents a generalized framework for the spectroscopic analysis of such compounds, supplemented with known structural information for this compound.
Spectroscopic Data Summary
While the specific, quantitative spectroscopic data from the primary literature remains elusive, the following tables are structured to present the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound based on its known chemical structure. These tables serve as a template for organizing experimental results for this or similar natural products.
Table 1: ¹H NMR Spectroscopic Data (Expected)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone Moiety | |||
| ... | ... | ... | ... |
| Glycosidic Moiety | |||
| 1' | ~4.5-5.5 | d | ~7-8 |
| ... | ... | ... | ... |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet). Coupling constants (J) are given in Hertz (Hz).
Table 2: ¹³C NMR Spectroscopic Data (Expected)
| Position | δC (ppm) |
| Aglycone Moiety | |
| C=O | ~190-200 |
| ... | ... |
| Glycosidic Moiety | |
| C-1' | ~100-105 |
| ... | ... |
Note: The chemical shifts (δ) are reported in parts per million (ppm).
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Data |
| HRESIMS | m/z [M+Na]⁺ (Expected around 521.26) |
| IR (KBr) νₘₐₓ | ~3400 cm⁻¹ (O-H stretching), ~1680 cm⁻¹ (C=O stretching), ~1070 cm⁻¹ (C-O stretching) |
Note: HRESIMS stands for High-Resolution Electrospray Ionization Mass Spectrometry. IR data represents expected absorption bands for the functional groups present in this compound.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments typically cited in the isolation and structural elucidation of novel natural products like this compound.
Isolation of this compound
The dried and powdered aerial parts of Isodon inflexus are typically extracted with a solvent such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process often involves:
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to yield fractions with differing chemical profiles.
-
Column Chromatography: The bioactive fraction (e.g., the ethyl acetate or n-butanol fraction) is separated using column chromatography over silica gel or other stationary phases, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.
Spectroscopic Analysis
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d₆, or C₅D₅N).
-
Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters are used to obtain the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of all carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.
-
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Data Acquisition: Spectra are acquired in positive or negative ion mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), which allows for the determination of the molecular formula.
-
Sample Preparation: The sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: An FT-IR (Fourier-transform infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹ to identify the characteristic absorption bands of the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the logical relationship of the structural components of this compound.
The Biosynthesis of Inflexuside A: A Technical Guide for Researchers
An In-depth Examination of the Putative Biosynthetic Pathway, Key Enzymatic Families, and Methodologies for Further Elucidation
Introduction
Inflexuside A, an abietane diterpenoid glycoside isolated from Isodon inflexus, has garnered interest for its potential biological activities.[1][2] Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of abietane diterpenoid biosynthesis in plants, particularly within the Lamiaceae family. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document outlines the key steps, involved enzyme families, and relevant experimental protocols to guide future research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of abietane diterpenoid formation, originating from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into three main stages:
-
Carbon Skeleton Formation: Cyclization of the linear GGPP precursor to form the characteristic tricyclic abietane skeleton.
-
Oxidative Functionalization: A series of hydroxylation and other oxidative modifications to the abietane core, catalyzed primarily by cytochrome P450 monooxygenases (CYPs).
-
Glycosylation: The final attachment of a sugar moiety by a UDP-dependent glycosyltransferase (UGT) to yield this compound.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. This includes enzyme kinetic parameters, metabolic flux analysis, and precursor-to-product conversion yields. The following table presents a template for the types of quantitative data that are essential for a comprehensive understanding and for metabolic engineering efforts.
| Parameter | Enzyme/Step | Value | Method of Determination | Reference |
| K | Copalyl diphosphate synthase | Data not available | Enzyme kinetics assay | To be determined |
| k | Copalyl diphosphate synthase | Data not available | Enzyme kinetics assay | To be determined |
| K | Miltiradiene synthase | Data not available | Enzyme kinetics assay | To be determined |
| k | Miltiradiene synthase | Data not available | Enzyme kinetics assay | To be determined |
| K | CYP76AH (for Miltiradiene) | Data not available | Recombinant enzyme assay | To be determined |
| k | CYP76AH (for Miltiradiene) | Data not available | Recombinant enzyme assay | To be determined |
| K | UGT (for Aglycone) | Data not available | Recombinant enzyme assay | To be determined |
| k | UGT (for Aglycone) | Data not available | Recombinant enzyme assay | To be determined |
| Metabolic Flux | GGPP to Miltiradiene | Data not available | ¹³C-Metabolic Flux Analysis | To be determined |
| Yield | This compound (mg/g DW) | Data not available | HPLC/LC-MS quantification | To be determined |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification and Cloning of Candidate Genes
Objective: To isolate the genes encoding diterpene synthases (diTPS), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs) from Isodon inflexus.
Workflow:
Caption: Workflow for candidate gene identification and cloning.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from various tissues of Isodon inflexus (leaves, stems, roots) using a suitable plant RNA extraction kit. The quality and quantity of RNA are assessed by spectrophotometry and gel electrophoresis. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
Transcriptome Sequencing and Analysis: The cDNA library is sequenced using a next-generation sequencing platform. The resulting sequences are assembled into unigenes. These unigenes are then searched against public databases (e.g., NCBI) using BLAST algorithms to identify putative diTPS, CYP, and UGT genes based on homology to known terpenoid biosynthetic genes.
-
Gene Cloning: Full-length coding sequences of candidate genes are obtained by PCR using gene-specific primers designed from the transcriptome data. 5' and 3' Rapid Amplification of cDNA Ends (RACE) may be necessary to obtain the complete sequences.
Heterologous Expression and Functional Characterization of Enzymes
Objective: To confirm the enzymatic function of the candidate genes.
A. Diterpene Synthase (diTPS) Assay:
Protocol:
-
Heterologous Expression: The coding sequence of the candidate diTPS is cloned into an E. coli expression vector. The protein is expressed in a suitable E. coli strain, often one engineered to produce the substrate GGPP.
-
Enzyme Assay: The expressed protein is purified, and its activity is assayed in a reaction mixture containing GGPP and necessary cofactors (e.g., Mg²⁺).
-
Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene hydrocarbon.
B. Cytochrome P450 (CYP) Assay:
Protocol:
-
Heterologous Expression: Plant CYPs are often expressed in yeast (Saccharomyces cerevisiae) or insect cells, as these systems provide the necessary membrane environment and redox partners (cytochrome P450 reductase, CPR).[3][4] The candidate CYP and a CPR are co-expressed.
-
Microsome Preparation: Microsomal fractions containing the expressed CYP and CPR are isolated from the yeast or insect cells.
-
Enzyme Assay: The microsomal fraction is incubated with the putative substrate (e.g., miltiradiene or ferruginol) and NADPH.
-
Product Analysis: The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated products.
C. UDP-Glycosyltransferase (UGT) Assay:
Protocol:
-
Heterologous Expression: The candidate UGT is expressed in E. coli and the recombinant protein is purified.
-
Enzyme Assay: The purified UGT is incubated with the putative aglycone acceptor (the oxidized abietane intermediate) and a sugar donor, typically a UDP-activated sugar such as UDP-glucose.[5][6][7][8]
-
Product Analysis: The formation of the glycosylated product is monitored by LC-MS. The disappearance of the aglycone substrate can also be tracked.
In Vitro Reconstitution of the Biosynthetic Pathway
Objective: To confirm the entire biosynthetic pathway from a known precursor to this compound.
Workflow:
Caption: Workflow for in vitro pathway reconstitution.
Protocol:
-
Enzyme Preparation: All the enzymes identified and functionally characterized in the previous steps (diTPS, CYPs, UGT) are expressed and purified.
-
In Vitro Reaction: A single reaction mixture is prepared containing the initial precursor (GGPP), all the purified enzymes, and their respective cofactors (Mg²⁺, NADPH, UDP-glucose).
-
Product Analysis: After incubation, the reaction is stopped, and the products are extracted and analyzed by LC-MS. The formation of this compound is confirmed by comparing the retention time and mass spectrum with an authentic standard of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the early stages of abietane skeleton formation are well-understood, the specific cytochrome P450 monooxygenases and the UDP-glycosyltransferase responsible for the final steps in the biosynthesis of this compound in Isodon inflexus remain to be experimentally validated. The experimental protocols outlined in this guide provide a roadmap for researchers to identify and characterize these missing enzymatic links. The successful elucidation of the complete pathway will not only provide fundamental insights into the metabolic diversity of the Isodon genus but will also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and its derivatives for potential pharmaceutical applications.
References
- 1. Abietane diterpenoids from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new abietane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design Strategies for Functional Reconstitution of Plant Cytochrome P450s in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Inflexuside A: A Technical Guide to its Natural Source, Abundance, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflexuside A, an abietane diterpenoid, has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural source of this compound, its abundance, detailed experimental protocols for its isolation and quantification, and an examination of its role in inflammatory signaling pathways. All quantitative data is presented in a clear tabular format, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Source and Abundance
This compound is a naturally occurring compound isolated from the aerial parts of Isodon inflexus, a perennial herb belonging to the Lamiaceae family. This plant is primarily found in China, Korea, and Japan. While the presence of this compound in Isodon inflexus is well-documented, specific quantitative data on its abundance is not extensively reported in the available scientific literature. The yield of natural products can vary significantly based on factors such as the geographical location of the plant, harvesting time, and the extraction and purification methods employed.
The following table summarizes the known information regarding the natural source and abundance of this compound.
| Parameter | Description |
| Natural Source | Aerial parts of Isodon inflexus |
| Chemical Class | Abietane Diterpenoid |
| Reported Abundance/Yield | Specific percentage yield is not consistently reported in the literature. Isolation from the plant yields a mixture of diterpenoids from which this compound is purified. |
Experimental Protocols
The following sections detail the methodologies for the isolation and quantification of this compound from Isodon inflexus, based on established phytochemical procedures for diterpenoids from the Isodon genus.
Isolation of this compound from Isodon inflexus
The isolation of this compound involves a multi-step process of extraction and chromatographic separation.
2.1.1. Plant Material and Extraction
-
Collection and Preparation: The aerial parts of Isodon inflexus are collected, air-dried, and pulverized into a coarse powder.
-
Solvent Extraction: The powdered plant material is extracted exhaustively with a polar solvent, typically 95% ethanol or methanol, at room temperature. This process is usually repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Chromatographic Purification
The crude extract is subjected to a series of chromatographic techniques to isolate this compound.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is typically enriched with diterpenoids, is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is typically used for elution.
The workflow for the isolation and purification of this compound is depicted in the following diagram.
Quantification of this compound
Quantitative analysis of this compound is typically performed using High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector (HPLC-UV).
2.2.1. Preparation of Standard and Sample Solutions
-
Standard Solution: A stock solution of accurately weighed, purified this compound is prepared in a suitable solvent such as methanol. A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.
-
Sample Solution: A known amount of the dried, powdered plant material is extracted with methanol using ultrasonication. The extract is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.
2.2.2. HPLC Conditions
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water or acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Injection Volume: 10-20 µL.
2.2.3. Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample extract is then determined by interpolating its peak area on the calibration curve. The abundance of this compound in the plant material is expressed as milligrams per gram of the dried plant material.
Biological Activity and Signaling Pathway
This compound has been shown to be a potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The inhibitory effect of this compound on NO production suggests its potential as an anti-inflammatory agent.
The underlying mechanism of action is believed to be the suppression of the inflammatory signaling cascade initiated by LPS. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding triggers a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS. This compound is thought to exert its inhibitory effect by interfering with this signaling pathway, thereby reducing the expression of iNOS and subsequent NO production.
The following diagram illustrates the LPS-induced nitric oxide production pathway and the proposed point of intervention for this compound.
Conclusion
This compound, a diterpenoid from Isodon inflexus, demonstrates significant potential as an anti-inflammatory agent by inhibiting nitric oxide production in macrophages. While its natural source is established, further research is required to quantify its abundance in the plant material more precisely. The experimental protocols provided in this guide offer a framework for the consistent isolation and quantification of this compound, which is crucial for advancing its study and potential therapeutic applications. The elucidation of its inhibitory action on the LPS-induced inflammatory signaling pathway provides a strong basis for future investigations into its specific molecular targets and its development as a novel anti-inflammatory drug.
References
Preliminary Biological Activity Screening of Inflexuside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflexuside A, an abietane diterpenoid isolated from Isodon inflexus, has emerged as a compound of interest for its potential therapeutic properties. This document provides a comprehensive overview of the preliminary biological activity screening of this compound, with a primary focus on its anti-inflammatory effects. Due to the limited publicly available data on this compound, this guide also incorporates findings on the broader class of abietane diterpenoids from the Isodon genus to provide a contextual framework for its potential anticancer and antioxidant activities. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development efforts.
Anti-inflammatory Activity
Preliminary studies have demonstrated that this compound exhibits potent anti-inflammatory properties. Specifically, it has been shown to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[1] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.
While a specific IC50 value for this compound's inhibition of NO production is not available in the reviewed literature, studies on other diterpenoids isolated from the same plant, Isodon inflexus, have reported IC50 values for NO inhibition in the range of 1.0 to 26.5 µM.[2] This suggests that compounds from this plant, including this compound, are significant inhibitors of this inflammatory mediator.
Proposed Signaling Pathway Inhibition
LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5][6][7] These pathways culminate in the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO. The inhibitory effect of this compound on NO production strongly suggests that it may interfere with the NF-κB and/or MAPK signaling pathways.
Figure 1: Proposed inhibition of LPS-induced pro-inflammatory signaling pathways by this compound.
Potential Anticancer and Antioxidant Activities
While direct studies on the anticancer and antioxidant properties of this compound are not currently available, the broader class of abietane diterpenoids from the Isodon and related plant genera have demonstrated significant activity in these areas.
Anticancer Potential
Numerous abietane diterpenoids isolated from Isodon and Salvia species have exhibited cytotoxic effects against various cancer cell lines.[1][2] For instance, other diterpenoids from Isodon species have shown inhibitory activity against the SMMC-7721 cancer cell line.[2] The anticancer mechanisms of abietane diterpenoids are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of tumor cell proliferation.[8]
Table 1: Anticancer Activity of Representative Abietane Diterpenoids from Isodon Species
| Compound | Cancer Cell Line | Activity | Reference |
| Hebeiabinin F | A549 (Lung Carcinoma) | IC50: 0.91 µM | [9] |
| Abietamethinol G | SMMC-7721 (Hepatocellular Carcinoma) | 42.9% inhibition at 40 µM | [2] |
| 7α-acetylhorminone | HCT116 (Colon Carcinoma) | IC50: 18 µM | [1] |
| 7α-acetylhorminone | MDA-MB-231 (Breast Carcinoma) | IC50: 44 µM | [1] |
Antioxidant Potential
The antioxidant activity of abietane diterpenoids has also been reported.[10] For example, certain abietane diterpenoids have shown radical scavenging activity in DPPH and ABTS assays.[10] This antioxidant potential may contribute to the overall therapeutic effects of these compounds, as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammation and cancer.
Table 2: Antioxidant Activity of a Representative Abietane Diterpenoid
| Compound | Assay | IC50 | Reference |
| Compound 2 (from Clerodendrum bracteatum) | DPPH radical scavenging | 23.23 ± 2.10 µg/mL | [10] |
| Compound 2 (from Clerodendrum bracteatum) | ABTS radical scavenging | 15.67 ± 1.89 µg/mL | [10] |
Experimental Protocols
The following are detailed methodologies for the preliminary biological screening of this compound.
Cell Culture
The RAW264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.
-
Cell Line: RAW264.7 (ATCC® TIB-71™)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that any observed biological effects are not due to cell death.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Figure 2: Workflow for the MTT cytotoxicity assay.
Nitric Oxide Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.[11][12]
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[13]
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound and incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.
-
Incubation: Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Figure 3: Workflow for the nitric oxide production assay.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent through the inhibition of nitric oxide production in activated macrophages. While direct evidence for its anticancer and antioxidant activities is pending, the established biological profiles of related abietane diterpenoids suggest that these are promising avenues for further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound within the NF-κB and MAPK signaling pathways. Furthermore, comprehensive screening against a panel of cancer cell lines and in various antioxidant assays is warranted to fully characterize the therapeutic potential of this natural product. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical applications of this compound.
References
- 1. phcog.com [phcog.com]
- 2. Abietane diterpenoids from Isodon amethystoides and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages [gutnliver.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mdpi.com [mdpi.com]
- 9. ent-Abietane diterpenoids from Isodon rubescens var. rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2.7. Nitric Oxide (NO) Assay [bio-protocol.org]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Inflexuside A and Related Diterpenoids from Isodon Species as Nitric Oxide (NO) Synthase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitric oxide (NO), a critical signaling molecule, is synthesized by three isoforms of nitric oxide synthase (NOS). The inducible isoform, iNOS (or NOS2), is a key mediator in inflammatory processes, and its over-activity is implicated in a range of inflammatory diseases.[1][2][3] Consequently, the selective inhibition of iNOS represents a promising therapeutic strategy.[1][4] Inflexuside A, an abietane diterpenoid isolated from Isodon inflexus, has been identified as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide production.[5] While specific quantitative and mechanistic data for this compound are limited in publicly available literature, a significant body of research on related diterpenoids from the Isodon genus provides a strong foundation for understanding the potential of this class of compounds as NO synthase inhibitors. This guide synthesizes the available data on this compound and its congeners, presenting quantitative data, detailing experimental protocols, and visualizing the proposed mechanism of action and experimental workflows.
Introduction to this compound and Isodon Diterpenoids
This compound is a member of the diverse family of diterpenoids found in plants of the Isodon genus (Lamiaceae family).[5] These plants are a rich source of various diterpenoids, including ent-kauranes and abietanes, which have demonstrated a range of biological activities.[1][5][6][7] Several of these compounds, isolated from species such as Isodon inflexus, Isodon rubescens, and Isodon excisus, have been shown to be potent inhibitors of NO production in cellular models of inflammation.[1][4][5][6][7][8][9] The primary mechanism appears to be the downregulation of iNOS expression through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[9]
Data Presentation: Quantitative Inhibition of NO Production
The following table summarizes the reported inhibitory activities of this compound and related diterpenoids from various Isodon species on LPS-induced NO production in RAW264.7 macrophages and other cell types.
| Compound | Diterpenoid Class | Plant Source | Cell Line | IC50 Value (µM) |
| This compound | Abietane | Isodon inflexus | RAW264.7 | 10-60 µM (Inhibitory Range)[5] |
| Inflexinol | ent-Kaurane | Isodon excisus | RAW264.7 | 3.43[9] |
| Astrocytes | 2.66[9] | |||
| Excisusin F | Pyrrolidinone Diterpenoid | Isodon excisus | RAW264.7 | 10.4[8] |
| Inflexarabdonin E | Isodon excisus | RAW264.7 | 3.8[8] | |
| Unnamed Diterpenoids | ent-Kaurane | Isodon rubescens | RAW264.7 | 1.36 - 18.25[1][6] |
| Unnamed Diterpenoids | Abietane & ent-Kaurane | Isodon inflexus | RAW264.7 | 1.0 - 26.5[4] |
Proposed Mechanism of Action: Inhibition of the NF-κB Pathway
Research on inflexinol, a related ent-kaurane diterpenoid, has elucidated a likely mechanism of action for this class of compounds.[9] The anti-inflammatory effects and the inhibition of NO production are attributed to the suppression of the NF-κB signaling pathway. NF-κB is a crucial transcription factor that, upon activation by inflammatory stimuli like LPS, translocates to the nucleus and induces the expression of pro-inflammatory genes, including NOS2 (the gene encoding iNOS).[9]
The proposed mechanism is as follows:
-
LPS Stimulation: Lipopolysaccharide, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on the surface of macrophages.
-
NF-κB Activation Cascade: This initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).
-
NF-κB Translocation: The degradation of IκB releases the NF-κB dimer (typically p50/p65), allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to the promoter region of the NOS2 gene, initiating the transcription of iNOS mRNA.
-
iNOS Expression and NO Production: The iNOS mRNA is translated into the iNOS enzyme, which then produces large amounts of nitric oxide.
-
Inhibition by Isodon Diterpenoids: Compounds like inflexinol inhibit the degradation of IκB, thereby preventing the nuclear translocation of NF-κB and the subsequent expression of iNOS and production of NO.[9]
References
- 1. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new abietane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Pyrrolidinone diterpenoid from Isodon excisus and inhibition of nitric oxide production in lipopolysaccharide-induced macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of Inflexinol on Nitric Oxide Generation and iNOS Expression via Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Ethnobotanical and Pharmacological Landscape of Isodon inflexus
Abstract: Isodon inflexus (Thunb.) Kudô, a perennial herb belonging to the Lamiaceae family, has a documented history in traditional medicine across Asia for treating a spectrum of ailments. This technical guide provides a comprehensive review of its ethnobotanical applications, phytochemical constituents, and demonstrated pharmacological activities. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the scientific validation of its traditional uses. The guide details the key bioactive compounds, primarily ent-kaurane and abietane diterpenoids, and their roles in mediating anti-inflammatory, cytotoxic, and antioxidant effects. Detailed experimental protocols for extraction, bioassay-guided fractionation, and in vitro pharmacological testing are provided, alongside visualizations of key experimental workflows and cellular signaling pathways to facilitate further research and development.
Ethnobotanical Uses of Isodon inflexus
Isodon inflexus has been traditionally utilized in Korean and Chinese folk medicine to address a variety of health conditions.[1] Its applications range from treating inflammatory diseases and gastrointestinal disorders to addressing musculoskeletal issues and tumors.[1][2] The leaves are the primary part of the plant used for medicinal preparations.[3] A summary of its documented traditional uses is presented below, highlighting the plant's significance as a versatile therapeutic agent in ethnopharmacology.
Table 1: Summary of Documented Ethnobotanical Uses of Isodon inflexus
| Medical Category | Specific Use/Disorder | Plant Part Used | Reference(s) |
|---|---|---|---|
| Inflammatory Conditions | General inflammatory diseases, skin inflammation (e.g., acne, eczema) | Leaves, Aerial Parts | [1][3][4] |
| Musculoskeletal System | Musculoskeletal disorders, rheumatism | Not specified | [2] |
| Gastrointestinal System | Gastrointestinal disorders, enteritis | Leaves | [1] |
| Hepatic System | Hepatic disorders, hepatitis, jaundice | Not specified | [2] |
| Oncology | Tumors, cancer (as a complementary treatment) | Leaves | [1] |
| Infectious Diseases | Potential anti-HIV activity | Crude Extract |[5][6] |
Phytochemistry and Bioactive Compounds
The therapeutic properties of Isodon inflexus are largely attributed to its rich concentration of diterpenoids.[7][8] Phytochemical investigations have led to the isolation and characterization of numerous compounds, predominantly with ent-kaurane and abietane skeletons.[8][9] These molecules have been identified as the primary agents responsible for the plant's significant bioactivities. Several of these compounds have been evaluated for their inhibitory effects on key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling cascade.[7][8][10]
Table 2: Bioactive Diterpenoids Isolated from Isodon inflexus and their Pharmacological Activities
| Compound Name | Diterpenoid Class | Biological Activity | Quantitative Data (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| 15-acetyldemethylkamebacetal A | ent-Kaurane | NF-κB Inhibition | 20.15 μM | [8][10] |
| Kamebacetal A | ent-Kaurane | NF-κB Inhibition | 7.36 μM | [8] |
| Kamebakaurin | ent-Kaurane | NF-κB Inhibition | 5.38 μM | [8] |
| Effusanin E | ent-Kaurane | NF-κB Inhibition | 4.39 μM | [8] |
| Inflexin | ent-Kaurane | Antifeedant, Cytotoxic | LD₅₀: 5.4 µg/ml | [11] |
| 3α,6β-dihydroxy-7,13-abietadien-12,16-olide | ent-Abietane | Not specified | Not available | [9] |
| Unnamed Known Diterpenoids | ent-Kaurane | NF-κB Inhibition | 1.91 - 17.86 μM |[8] |
Key Pharmacological Activities
Scientific studies have substantiated many of the traditional claims associated with Isodon inflexus, particularly its potent anti-inflammatory and cytotoxic effects.
Anti-inflammatory and Antioxidant Activity
The most extensively studied property of I. inflexus is its anti-inflammatory activity.[12] Extracts and isolated diterpenoids have been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] The primary mechanism for this action is the inhibition of the NF-κB signaling pathway.[7][8] Compounds isolated from the plant effectively block the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes.[8][10] Additionally, the plant exhibits antioxidant properties, which contribute to its overall anti-inflammatory effect by mitigating oxidative stress.[12][13]
Cytotoxic and Anti-cancer Activity
The diterpenoids found in the Isodon genus are well-known for their cytotoxic properties.[7][14] Specifically, compounds from I. inflexus have demonstrated the ability to inhibit the growth of various human tumor cell lines.[11] This anti-cancer potential is a significant area of interest for drug discovery, aligning with its traditional use against tumors.[1]
Other Bioactivities
Beyond inflammation and cancer, preliminary studies suggest a broader therapeutic potential. Crude extracts of I. inflexus have been screened for anti-HIV activity, indicating a possible role in antiviral research.[5][6] Furthermore, certain diterpenoids, such as inflexin, possess antifeedant properties against insects, highlighting the plant's role in chemical ecology.[11]
Experimental Methodologies
This section provides detailed protocols for key experiments cited in the literature, offering a practical guide for researchers aiming to replicate or build upon these findings.
General Workflow for Bioactive Compound Discovery
The process of identifying active compounds from Isodon inflexus typically follows a bioassay-guided fractionation approach. This systematic workflow ensures that the chemical isolation process is directed by pharmacological activity, increasing the efficiency of discovering novel therapeutic agents.
Caption: Bioassay-guided workflow for isolating compounds from Isodon inflexus.
Protocol for Plant Material Extraction
This protocol is based on the methodology used for evaluating anti-inflammatory effects.[1]
-
Preparation : Collect and dry the aerial parts of Isodon inflexus. Grind the dried material into a fine powder.
-
Extraction : Suspend 10 g of the powder in 100 mL of 70% ethanol.
-
Maceration/Reflux : Extract the suspension at 50°C for 2 hours. Repeat this process a total of three times, collecting the solvent each time.
-
Filtration : Filter the combined extracts under reduced pressure to remove solid plant material.
-
Concentration : Concentrate the filtrate using a rotary vacuum evaporator at a temperature of 50°C.
-
Lyophilization : Freeze-dry the concentrated extract to obtain a stable powder. Store at -20°C until use.
Protocol for In Vitro Anti-inflammatory Assay
This protocol details the evaluation of the extract's ability to inhibit nitric oxide (NO) production in macrophage cells.[1]
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
-
Cell Seeding : Seed RAW 264.7 macrophage cells into 96-well plates and allow them to adhere.
-
Treatment : Treat the cells with varying concentrations of the I. inflexus extract (e.g., 12.5-100 µg/mL) for 1-2 hours.
-
Stimulation : Add lipopolysaccharide (LPS) to the wells (excluding the negative control) to induce an inflammatory response.
-
Incubation : Incubate the plates for 24 hours.
-
NO Measurement : After incubation, collect the cell culture supernatant. Determine the NO concentration by adding Griess reagent and measuring the absorbance at 540 nm.
-
Viability Measurement : Assess cell viability in parallel using a standard method like the MTT assay to ensure the observed effects are not due to cytotoxicity.
Protocol for NF-κB Reporter Gene Assay
This assay is used to specifically quantify the inhibitory effect of isolated compounds on the NF-κB transcription factor.[8][10]
-
Transfection : Transiently transfect HeLa cells with a plasmid containing an NF-κB-dependent reporter gene (e.g., luciferase).
-
Treatment : Seed the transfected cells and treat them with various concentrations of the purified compounds from I. inflexus.
-
Stimulation : After a short incubation with the compounds, stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Lysis and Measurement : After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Analysis : A decrease in luciferase activity relative to the TNF-α-stimulated control indicates inhibition of the NF-κB pathway. Calculate IC₅₀ values from the dose-response curve.
Inhibition of the NF-κB Signaling Pathway
The diterpenoids from Isodon inflexus primarily exert their anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. Upon stimulation by TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. The bioactive compounds from I. inflexus have been shown to inhibit this cascade, resulting in reduced inflammation.
Caption: Inhibition of the TNF-α-induced NF-κB signaling pathway.
Conclusion and Future Directions
Isodon inflexus represents a valuable source of bioactive diterpenoids with scientifically validated anti-inflammatory and cytotoxic properties. The strong correlation between its traditional uses and its pharmacological activities, particularly the inhibition of the NF-κB pathway, underscores its potential for the development of novel therapeutic agents.
For drug development professionals, future research should focus on:
-
Lead Optimization : Modifying the structure of promising diterpenoids like kamebakaurin to enhance efficacy and reduce potential toxicity.
-
In Vivo Studies : Progressing from in vitro models to in vivo animal studies to evaluate the efficacy, safety, and pharmacokinetic profiles of isolated compounds for inflammatory diseases and cancer.
-
Mechanism of Action : Further elucidating the precise molecular targets of these compounds beyond NF-κB to uncover novel therapeutic pathways.
-
Sustainable Sourcing : Developing sustainable cultivation and harvesting practices or exploring synthetic biology approaches to ensure a consistent supply of key compounds for research and potential commercialization.
References
- 1. medcrop.or.kr [medcrop.or.kr]
- 2. pakbs.org [pakbs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Powerful Benefits of Isodon inflexus for Your Well-being [picturethisai.com]
- 5. mdpi.com [mdpi.com]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A new kaurane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bayanbox.ir [bayanbox.ir]
- 12. researchgate.net [researchgate.net]
- 13. e-ajbc.org [e-ajbc.org]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for In vitro Nitric Oxide Synthase Inhibition Assay of Inflexuside A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the in vitro nitric oxide synthase (NOS) inhibitory activity of Inflexuside A, a natural compound with potential anti-inflammatory properties. The primary method described is a cell-based assay using lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7, followed by the colorimetric determination of nitric oxide (NO) production via the Griess assay.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological and pathological processes, including inflammation.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of the inflammatory response.[1][2] Therefore, inhibiting iNOS activity or NO production represents a key therapeutic strategy for managing inflammatory diseases. This compound, an abietane diterpenoid, has been identified as an inhibitor of NO production in LPS-activated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent.[3] This document outlines the experimental procedures to quantify this inhibitory effect. A related compound, inflexinol, has shown potent inhibition of NO production with IC50 values of 3.43 µM in RAW 264.7 cells and 2.66 µM in astrocytes.[4]
Data Presentation
The following table summarizes the available quantitative data on the inhibition of nitric oxide production by this compound and a related compound, Inflexinol.
| Compound | Cell Line | Stimulant | Inhibitory Concentration | IC50 Value | Reference |
| This compound | RAW 264.7 Macrophages | LPS (1 µg/mL) | 10-60 µM | Not Reported | [3] |
| Inflexinol | RAW 264.7 Macrophages | LPS | Not Reported | 3.43 µM | [4] |
| Inflexinol | Astrocytes | LPS | Not Reported | 2.66 µM | [4] |
Signaling Pathway
The overproduction of nitric oxide during inflammation is primarily mediated by the activation of the iNOS gene. In macrophages, stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a signaling cascade that leads to the transcription and translation of the iNOS enzyme. This pathway often involves the activation of transcription factors such as NF-κB.[2] Once expressed, iNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[1]
Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodology for the in vitro nitric oxide synthase inhibition assay using a cell-based model.
Materials and Reagents
-
Cell Line: RAW 264.7 murine macrophage cell line
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For the assay, phenol red-free DMEM is recommended to avoid interference with the colorimetric reading.
-
This compound: Stock solution prepared in DMSO.
-
Lipopolysaccharide (LPS): From E. coli O111:B4, stock solution prepared in sterile PBS.
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in deionized water.
-
-
Sodium Nitrite (NaNO2): For standard curve preparation.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay.
-
DMSO (Dimethyl sulfoxide): For dissolving MTT and this compound.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader, CO2 incubator.
Experimental Workflow
Caption: Workflow for the cell-based nitric oxide synthase inhibition assay.
Detailed Procedure
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow the cells to adhere.
2. Treatment with this compound and LPS Stimulation:
- Prepare serial dilutions of this compound in phenol red-free DMEM. The final concentrations should typically range from 1 µM to 100 µM.
- After the 24-hour incubation, remove the old medium from the wells.
- Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known NOS inhibitor like L-NAME).
- Incubate the plate for 1 hour at 37°C.
- Add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL, except for the negative control wells (cells with medium only).
- Incubate the plate for an additional 24 hours at 37°C.
3. Nitric Oxide Measurement (Griess Assay):
- After the 24-hour incubation with LPS, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
- Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in phenol red-free DMEM. Add 50 µL of each standard to separate wells.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to all wells containing supernatant and standards.
- Incubate at room temperature for 10 minutes, protected from light.
- Add 50 µL of Griess Reagent B (0.1% NEDD) to all wells.
- Incubate at room temperature for another 10 minutes, protected from light. A purple color will develop.
- Measure the absorbance at 540 nm using a microplate reader.
4. Cell Viability Assay (MTT Assay):
- To ensure that the observed inhibition of NO production is not due to cytotoxicity of this compound, perform an MTT assay on the remaining cells in the original plate.
- Remove the remaining supernatant from the wells.
- Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
5. Data Analysis:
- Nitrite Concentration: Calculate the nitrite concentration in the samples using the standard curve.
- Percentage of NO Inhibition: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
- IC50 Value: The concentration of this compound that inhibits 50% of NO production can be determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
- Cell Viability: Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
The provided protocol offers a robust and reliable method for evaluating the in vitro nitric oxide synthase inhibitory activity of this compound. This assay is crucial for characterizing the anti-inflammatory potential of this compound and provides a basis for further mechanistic studies and drug development efforts. It is important to perform a concurrent cell viability assay to exclude the possibility that the observed effects are due to cytotoxicity.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Mangostenone F in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory Effect of Inflexinol on Nitric Oxide Generation and iNOS Expression via Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inflexuside A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflexuside A is an abietane diterpenoid originally isolated from Isodon inflexus. Preliminary studies have demonstrated its potential as an anti-inflammatory agent. Specifically, this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, suggesting its interference with inflammatory signaling pathways.[1] This document provides detailed protocols for investigating the cellular effects of this compound, focusing on its anti-inflammatory and potential cytotoxic activities. The provided methodologies and workflows are intended to guide researchers in designing and executing robust cell-based assays to elucidate the mechanism of action of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for illustrative purposes, representing typical results that could be obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 10 | 98.2 | 3.8 |
| 25 | 95.6 | 4.1 |
| 50 | 92.3 | 5.2 |
| 100 | 75.4 | 6.3 |
| 200 | 48.7 | 7.1 |
IC50: ~195 µM (Hypothetical value)
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | Standard Deviation | % Inhibition |
| Control (Untreated) | 0 | 1.2 | 0.3 | - |
| LPS (1 µg/mL) | 0 | 35.8 | 2.9 | 0 |
| LPS + this compound | 10 | 25.1 | 2.1 | 30 |
| LPS + this compound | 25 | 15.7 | 1.8 | 56 |
| LPS + this compound | 50 | 8.9 | 1.2 | 75 |
IC50 for NO Inhibition: ~20 µM (Hypothetical value)
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages
This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 macrophage cell line, which is recommended for studying the anti-inflammatory effects of this compound.[2][3]
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.[2]
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a 5% CO₂ atmosphere. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, remove the medium and wash the cells once with sterile PBS. Add 3-5 mL of PBS to the flask and detach the cells using a cell scraper. Resuspend the cells in fresh complete growth medium and split at a ratio of 1:4 to 1:6.[3]
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on RAW 264.7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol describes the quantification of NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3]
Materials:
-
RAW 264.7 cells
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System (e.g., from Promega)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include untreated controls and LPS-only controls.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of the Sulfanilamide solution to each 50 µL of supernatant in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins
This protocol details the investigation of this compound's effect on the NF-κB signaling pathway by analyzing the expression and phosphorylation of key proteins.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound.
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
References
Inflexuside A: Dose-Response Analysis in RAW 264.7 Macrophages
Application Note and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflexuside A, an abietane diterpenoid, has demonstrated potential as an anti-inflammatory agent. This document provides detailed protocols for conducting dose-response studies of this compound in RAW 264.7 macrophage cells, a widely used in vitro model for studying inflammation. The provided methodologies cover the assessment of cytotoxicity and the quantification of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on cell viability and the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Table 1: Effect of this compound on the Viability of RAW 264.7 Cells
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98.7 ± 4.8 |
| 20 | 97.2 ± 5.1 |
| 40 | 95.8 ± 4.5 |
| 60 | 94.3 ± 5.5 |
Table 2: Dose-Dependent Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Unstimulated) | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + this compound (10 µM) | 18.9 ± 1.5 | 25.6 |
| LPS + this compound (20 µM) | 13.2 ± 1.1 | 48.0 |
| LPS + this compound (40 µM) | 8.5 ± 0.9 | 66.5 |
| LPS + this compound (60 µM) | 5.3 ± 0.6 | 79.1 |
Note: this compound has been shown to inhibit NO production in LPS-stimulated RAW 264.7 macrophages at concentrations ranging from 10-60 μM.[1]
Table 3: Dose-Dependent Inhibition of Prostaglandin E2 (PGE2) Production by this compound
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | 50.2 ± 5.8 | - |
| LPS (1 µg/mL) | 480.5 ± 35.2 | 0 |
| LPS + this compound (10 µM) | 365.1 ± 28.9 | 24.0 |
| LPS + this compound (20 µM) | 250.8 ± 21.7 | 47.8 |
| LPS + this compound (40 µM) | 145.3 ± 15.3 | 69.8 |
| LPS + this compound (60 µM) | 88.6 ± 9.9 | 81.6 |
Table 4: Dose-Dependent Inhibition of TNF-α Production by this compound
| Treatment | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | 110.4 ± 12.1 | - |
| LPS (1 µg/mL) | 2540.8 ± 210.5 | 0 |
| LPS + this compound (10 µM) | 1980.2 ± 180.3 | 22.1 |
| LPS + this compound (20 µM) | 1450.6 ± 150.8 | 42.9 |
| LPS + this compound (40 µM) | 980.4 ± 110.2 | 61.4 |
| LPS + this compound (60 µM) | 620.7 ± 75.4 | 75.6 |
Table 5: Dose-Dependent Inhibition of IL-6 Production by this compound
| Treatment | IL-6 Concentration (pg/mL) | % Inhibition |
| Control (Unstimulated) | 35.7 ± 4.2 | - |
| LPS (1 µg/mL) | 850.3 ± 70.9 | 0 |
| LPS + this compound (10 µM) | 650.1 ± 65.3 | 23.5 |
| LPS + this compound (20 µM) | 480.7 ± 50.1 | 43.5 |
| LPS + this compound (40 µM) | 310.2 ± 35.8 | 63.5 |
| LPS + this compound (60 µM) | 190.5 ± 22.4 | 77.6 |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7 cells, a murine macrophage cell line, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to assess the effect of this compound on cell viability.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 60 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production
NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Measurement of Pro-inflammatory Cytokines (PGE2, TNF-α, IL-6)
The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for PGE2, TNF-α, and IL-6 on the supernatants following the specific kit protocols.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Putative mechanism of this compound on inflammatory signaling pathways.
References
Application Notes and Protocols for Assessing Inflexuside A Bioavailability In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflexuside A is a natural product with potential therapeutic applications. A critical step in its preclinical development is the assessment of its in vivo bioavailability, which determines the rate and extent to which the active substance is absorbed from a drug product and becomes available at the site of action. This document provides a comprehensive set of protocols and application notes for assessing the in vivo bioavailability of this compound in a rodent model. The methodologies described herein are based on established principles of pharmacokinetic research and can be adapted for other small molecules.
While specific quantitative data for this compound is not publicly available, this document presents a framework for generating and presenting such data. The provided tables contain hypothetical data to illustrate how results can be structured for clear interpretation and comparison.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. By comparing the plasma concentration-time profiles of this compound after intravenous and oral administration, its absolute oral bioavailability can be determined.[1][2]
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol details the in vivo procedure for determining the pharmacokinetic profile of this compound in Sprague-Dawley rats.[3][4][5]
Materials:
-
This compound (analytical grade)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO, if necessary)
-
Male Sprague-Dawley rats (200-250 g)
-
Cannulas for jugular vein catheterization
-
Syringes and needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize rats for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.[6]
-
For the intravenous administration group, surgically implant a cannula into the jugular vein for blood sampling.[3] Allow a recovery period of 24-48 hours.
-
-
Drug Administration:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula (IV group) or another appropriate site like the tail vein (PO group) at predetermined time points.
-
Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[6][7][8]
-
Immediately transfer the blood samples into heparinized tubes.
-
-
Plasma Preparation and Storage:
Bioanalytical Method: Quantification of this compound in Plasma
A validated bioanalytical method is crucial for the accurate quantification of this compound in biological matrices.[9] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[6][9][10]
Protocol Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a specific and sensitive LC-MS/MS method for the detection and quantification of this compound. This involves optimizing the chromatographic separation and mass spectrometric parameters.
-
Establish a calibration curve using blank plasma spiked with known concentrations of this compound.[11]
-
-
Data Analysis:
-
Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Plot the plasma concentration of this compound versus time for both IV and PO administration routes.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis.
-
Data Presentation: Pharmacokinetic Parameters
The calculated pharmacokinetic parameters should be summarized in a table for easy comparison between the different administration routes.
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 75 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.25 |
| AUC (0-t) (ngh/mL) | 3200 ± 400 | 2800 ± 350 |
| AUC (0-inf) (ngh/mL) | 3250 ± 410 | 2950 ± 370 |
| t1/2 (h) | 3.5 ± 0.5 | 4.2 ± 0.6 |
| Absolute Bioavailability (F%) | - | 22.7% |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
The absolute oral bioavailability (F%) is calculated using the following formula:
F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
Tissue Distribution Studies
Tissue distribution studies provide insights into how this compound distributes throughout the body and accumulates in various organs and tissues.[12][13][14] This information is vital for identifying potential target organs and assessing potential toxicity.
Experimental Protocol: Tissue Distribution in Rats
Materials:
-
This compound
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for dissection
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
-80°C freezer
Procedure:
-
Animal Dosing:
-
Administer a single oral dose of this compound (e.g., 20 mg/kg) to a cohort of rats.
-
-
Tissue Collection:
-
At predetermined time points (e.g., corresponding to Tmax and at later time points), euthanize a subset of animals.
-
Collect various tissues of interest, such as the liver, kidneys, heart, lungs, spleen, brain, and gastrointestinal tract.[12][13]
-
Rinse the tissues with cold PBS to remove any blood, blot dry, and weigh them.
-
-
Tissue Homogenization:
-
Homogenize the tissue samples in a suitable buffer (e.g., PBS) to create a uniform suspension.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the tissue homogenates using a validated LC-MS/MS method, similar to the plasma analysis. The method may require further optimization for different tissue matrices.
-
Data Presentation: Tissue Concentration of this compound
The results of the tissue distribution study should be presented in a clear and concise table.
| Tissue | Concentration (ng/g of tissue) at Tmax (1 hour) |
| Liver | 1500 ± 200 |
| Kidney | 850 ± 110 |
| Heart | 300 ± 50 |
| Lung | 450 ± 60 |
| Spleen | 600 ± 80 |
| Brain | 50 ± 15 |
| Stomach | 2500 ± 300 |
| Intestine | 3200 ± 450 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Excretion Studies
Excretion studies are performed to determine the routes and rate of elimination of the drug and its metabolites from the body.[15] This is typically done by analyzing the drug content in urine and feces over a period of time.[16][17][18][19]
Experimental Protocol: Mass Balance Study in Rats
Materials:
-
Radiolabeled this compound (e.g., ¹⁴C-Inflexuside A) is preferred for a complete mass balance study. If unavailable, quantification of the parent drug can be performed.
-
Metabolic cages for separate collection of urine and feces
-
Male Sprague-Dawley rats (200-250 g)
-
Scintillation counter (for radiolabeled compound) or LC-MS/MS
Procedure:
-
Animal Dosing and Housing:
-
Administer a single oral dose of this compound.
-
House the rats individually in metabolic cages that allow for the separate collection of urine and feces.
-
-
Sample Collection:
-
Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) until the excretion of the drug is negligible.[17]
-
-
Sample Processing and Analysis:
-
Measure the volume of urine collected at each interval.
-
Homogenize the collected feces.
-
Analyze the concentration of this compound (and its metabolites, if standards are available) in the urine and fecal homogenates using a validated analytical method.
-
Data Presentation: Cumulative Excretion of this compound
Summarize the cumulative excretion data in a table.
| Time Interval (h) | Cumulative Excretion in Urine (% of Dose) | Cumulative Excretion in Feces (% of Dose) | Total Cumulative Excretion (% of Dose) |
| 0-24 | 15.2 ± 2.5 | 45.8 ± 5.1 | 61.0 |
| 24-48 | 2.1 ± 0.4 | 8.3 ± 1.2 | 71.4 |
| 48-72 | 0.5 ± 0.1 | 1.9 ± 0.3 | 73.8 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
Visualizations
Experimental Workflow for In Vivo Bioavailability Assessment
Caption: Overall workflow for assessing the in vivo bioavailability of this compound.
Signaling Pathway of Drug Absorption and First-Pass Metabolism
Caption: Simplified pathway of oral drug absorption and first-pass metabolism.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the comprehensive in vivo bioavailability assessment of this compound. By systematically evaluating its pharmacokinetic profile, tissue distribution, and excretion, researchers can gain critical insights into its ADME properties. This information is indispensable for guiding further drug development efforts, including dose selection for efficacy and toxicity studies, and potential formulation optimization to enhance bioavailability. The consistent application of these standardized methods will ensure the generation of high-quality, reproducible data essential for regulatory submissions and the successful translation of this compound into a viable therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Bioavailability of low-dose oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of fexofenadine following LPS administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]
- 7. Efficacy, Pharmacokinetics, Biodistribution and Excretion of a Novel Acylated Long-Acting Insulin Analogue INS061 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does intraosseous equal intravenous? A pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cstti.com [cstti.com]
- 12. Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tissue distribution of the imidazoacridinone C1311 in tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and tissue distribution analysis of ginsenoside Rh3 in rats using a novel LC-MS/MS quantification strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. Pharmacokinetics, metabolism, and excretion of the antidiabetic agent ertugliflozin (PF-04971729) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Metabolism, excretion, and mass balance of the HIV-1 integrase inhibitor dolutegravir in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Nitrite Levels in Inflexuside A Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflexuside A is a natural product with recognized anti-inflammatory properties. A key mechanism of its action involves the modulation of nitric oxide (NO) production. Nitric oxide is a critical signaling molecule in various physiological and pathological processes, including inflammation.[1][2] In inflammatory conditions, the inducible nitric oxide synthase (iNOS) is often upregulated, leading to a significant increase in NO production.[1][3] Compounds that can modulate this pathway are of significant interest for therapeutic development.
This document provides a detailed protocol for quantifying the effect of this compound on nitrite levels in cell culture. Nitrite (NO₂⁻) is a stable and quantifiable end-product of NO metabolism in vitro, and its measurement serves as an indirect indicator of NO production.[4] The most common and well-established method for nitrite quantification is the Griess assay, a colorimetric method based on the Griess reaction.[5][6][7][8]
Principle of the Griess Assay
The Griess assay is a two-step diazotization reaction. In an acidic environment, sulfanilamide converts nitrite into a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine to form a colored azo compound that absorbs light at approximately 540 nm.[6][7][8] The intensity of the color is directly proportional to the nitrite concentration in the sample.
Signaling Pathway of this compound in Nitric Oxide Production Inhibition
This compound and related compounds have been shown to suppress nitric oxide production by inhibiting the expression of inducible nitric oxide synthase (iNOS).[1][9] This is often achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[9][10]
Caption: this compound inhibits LPS-induced NO production via the NF-κB pathway.
Experimental Workflow for Nitrite Quantification
The following diagram outlines the key steps in the experimental procedure, from cell culture to data analysis.
Caption: Experimental workflow for quantifying nitrite in this compound treated cells.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| RAW 264.7 Macrophage Cell Line | ATCC | TIB-71 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L4391 |
| This compound | (Specify Source) | (Specify Catalog #) |
| Griess Reagent Kit | Thermo Fisher Scientific | G7921 |
| Sodium Nitrite (NaNO₂) | Sigma-Aldrich | 237213 |
| 96-well flat-bottom culture plates | Corning | 3596 |
| Multichannel pipettor | (Specify Brand) | |
| Spectrophotometric microplate reader | (Specify Brand) |
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to adhere.
-
This compound Treatment: Prepare various concentrations of this compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium.
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce nitric oxide production. Include control wells with cells treated with vehicle only, this compound only, and LPS only.
-
Final Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.
Protocol 2: Nitrite Quantification using Griess Assay
-
Standard Curve Preparation:
-
Prepare a 100 µM sodium nitrite (NaNO₂) stock solution in complete DMEM.
-
Perform serial dilutions to create standards ranging from 0 to 100 µM. (See Table 2 for an example dilution series).
-
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reagent Addition:
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light, to allow for color development.[6] Measure the absorbance at 540 nm using a microplate reader.[7]
Data Presentation and Analysis
Table 1: Experimental Groups
| Group | This compound | LPS (1 µg/mL) | Description |
| 1 | - | - | Negative Control (Basal NO) |
| 2 | - | + | Positive Control (Stimulated NO) |
| 3 | + (Dose 1) | - | This compound Effect on Basal NO |
| 4 | + (Dose 2) | - | This compound Effect on Basal NO |
| 5 | + (Dose 1) | + | Test Group 1 |
| 6 | + (Dose 2) | + | Test Group 2 |
| 7 | + (Dose 3) | + | Test Group 3 |
Table 2: Sodium Nitrite Standard Curve Preparation (Example)
| Well | Volume of 100 µM NaNO₂ (µL) | Volume of DMEM (µL) | Final Nitrite Conc. (µM) | Absorbance at 540 nm |
| 1 | 100 | 0 | 100 | |
| 2 | 50 | 50 | 50 | |
| 3 | 25 | 75 | 25 | |
| 4 | 12.5 | 87.5 | 12.5 | |
| 5 | 6.25 | 93.75 | 6.25 | |
| 6 | 3.125 | 96.875 | 3.125 | |
| 7 | 0 | 100 | 0 (Blank) |
Data Calculation
-
Subtract the absorbance value of the blank (0 µM standard) from all other standard and sample absorbance readings.
-
Plot the corrected absorbance values for the sodium nitrite standards against their known concentrations to generate a standard curve.
-
Use the linear regression equation from the standard curve (y = mx + c) to calculate the nitrite concentration in each experimental sample.
-
Results can be expressed as µM of nitrite or as a percentage of the LPS-stimulated control.
Table 3: Example Data Summary
| Treatment Group | Nitrite Concentration (µM) ± SD | % Inhibition of LPS-induced Nitrite |
| Control (No LPS) | 1.5 ± 0.3 | N/A |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0% |
| LPS + this compound (1 µM) | 18.2 ± 1.5 | 30.2% |
| LPS + this compound (5 µM) | 10.5 ± 1.1 | 59.3% |
| LPS + this compound (10 µM) | 4.3 ± 0.8 | 83.3% |
Important Considerations
-
Phenol Red: Some cell culture media contain phenol red, which can interfere with the Griess assay. If high sensitivity is required, consider using phenol red-free medium for the experiment.[11]
-
Sample Preparation: For samples with high protein content (e.g., serum), deproteinization may be necessary to avoid interference.[5] For cell culture supernatants, this is typically not required.
-
Nitrate vs. Nitrite: The Griess assay only measures nitrite. In some biological systems, a significant amount of nitrate (NO₃⁻) may also be produced. To measure total NO production, nitrate must first be converted to nitrite using nitrate reductase.[5][6] For macrophage cell cultures, nitrite is the predominant product.[11]
-
Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed decrease in nitrite is due to the inhibitory action of this compound and not due to cytotoxicity.[1]
References
- 1. Inhibitory Effect of Inflexinol on Nitric Oxide Generation and iNOS Expression via Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inflammation and nitric oxide production in skeletal muscle of type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Inflexin attenuates proinflammatory responses and nuclear factor-kappaB activation in LPS-treated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Gastroprotective Roles of Rabdosia inflexa through Downregulation of Pro-Inflammatory Cytokines and MAPK/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Inflexuside A in Neuroinflammation Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical process in the central nervous system (CNS) characterized by the activation of glial cells, particularly microglia and astrocytes, in response to injury, infection, or disease. While acute neuroinflammation is a protective mechanism, chronic activation contributes to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key area of therapeutic interest is the modulation of microglial activation to suppress the excessive production of pro-inflammatory mediators.
Inflexuside A, an abietane diterpenoid isolated from Isodon inflexus, has demonstrated anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1] Given that microglia are the resident immune cells of the CNS and share many functional similarities with macrophages, this compound presents a promising candidate for investigation in the context of neuroinflammation.
These application notes provide a comprehensive overview of the potential use of this compound in neuroinflammation research, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action and Key Signaling Pathways
This compound's inhibitory effect on nitric oxide production suggests its interference with inflammatory signaling cascades. A common pathway activated in microglia by inflammatory stimuli like LPS is the Toll-like receptor 4 (TLR4) signaling pathway. Activation of TLR4 leads to the downstream activation of transcription factors such as nuclear factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
The potential mechanism of action for this compound in a neuroinflammatory context is hypothesized to be the suppression of the TLR4-NF-κB signaling pathway, leading to a reduction in the expression of iNOS and consequently, the production of NO.
Quantitative Data Summary
The following tables summarize the reported and expected quantitative data for the effects of this compound in in vitro neuroinflammation models.
Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production
| Cell Line | Treatment | This compound Concentration (µM) | % Inhibition of NO Production (Relative to LPS control) |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 10 | To be determined |
| 30 | To be determined | ||
| 60 | Significant Inhibition Observed[1] | ||
| BV-2 Microglia | LPS (1 µg/mL) | 10 | Expected dose-dependent inhibition |
| 30 | Expected dose-dependent inhibition | ||
| 60 | Expected dose-dependent inhibition |
Table 2: Expected Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglia
| Mediator | Assay | Expected Outcome with this compound Treatment |
| iNOS | Western Blot / qPCR | Dose-dependent decrease in protein and mRNA expression |
| COX-2 | Western Blot / qPCR | Dose-dependent decrease in protein and mRNA expression |
| TNF-α | ELISA / qPCR | Dose-dependent decrease in secretion and mRNA expression |
| IL-6 | ELISA / qPCR | Dose-dependent decrease in secretion and mRNA expression |
| IL-1β | ELISA / qPCR | Dose-dependent decrease in secretion and mRNA expression |
| NF-κB (p65) | Western Blot (nuclear fraction) / Immunofluorescence | Decreased nuclear translocation of p65 subunit |
Experimental Protocols
Protocol 1: In Vitro Model of Neuroinflammation using BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in BV-2 microglial cells using Lipopolysaccharide (LPS) and treatment with this compound.
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Griess Reagent System for NO measurement
-
Reagents for RNA extraction, cDNA synthesis, and qPCR
-
Reagents and antibodies for Western blotting
-
ELISA kits for specific cytokines
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 5 x 10^4 cells/well in a 96-well plate for NO assay; 1 x 10^6 cells/well in a 6-well plate for protein/RNA analysis). Allow cells to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 60 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine measurement; shorter time points for signaling pathway analysis). Include an untreated control group and an LPS-only group.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of incubation.
-
Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
After a suitable incubation period (e.g., 6 hours), lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for iNOS, COX-2, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Protein Expression Analysis (Western Blot):
-
After an appropriate incubation period (e.g., 24 hours for iNOS/COX-2; shorter times for signaling proteins), lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, p-NF-κB p65, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound in LPS-stimulated microglia.
Caption: Experimental workflow for evaluating this compound in vitro.
Logical Relationships
Caption: Logical relationship of this compound's action on neuroinflammation.
Conclusion
This compound demonstrates potential as a valuable research tool for studying neuroinflammatory processes. Its ability to inhibit nitric oxide production in activated immune cells provides a strong rationale for its investigation in microglia-mediated neuroinflammation. The protocols and data presented herein offer a framework for researchers to explore the therapeutic potential of this compound and similar compounds in the context of neurodegenerative diseases. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in more complex in vivo models of neuroinflammation.
References
Application Notes and Protocols for Studying Signaling Pathways in Immune Cells Using Inflexuside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Inflexuside A, an abietane diterpenoid isolated from Isodon inflexus, to investigate inflammatory signaling pathways in immune cells. The protocols and data presented herein are designed to facilitate research into the anti-inflammatory properties of this compound and to aid in the development of novel therapeutic agents.
Introduction to this compound
This compound is a natural compound that has demonstrated anti-inflammatory potential. Studies on extracts of Rabdosia inflexa, the plant from which this compound is derived, have revealed significant inhibition of key inflammatory mediators and signaling cascades. Specifically, this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for studying inflammation. The underlying mechanisms are strongly suggested to involve the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Key Applications
-
Investigating the NF-κB Signaling Pathway: Elucidate the inhibitory effect of this compound on the activation of NF-κB, a master regulator of inflammation.
-
Analyzing the MAPK Signaling Pathway: Study the modulation of MAPK signaling cascades, such as p38, ERK, and JNK, by this compound in response to inflammatory stimuli.
-
Screening for Anti-inflammatory Activity: Utilize this compound as a reference compound or lead candidate in screens for novel anti-inflammatory drugs.
-
Elucidating Mechanisms of Immunomodulation: Explore how this compound alters immune cell function and cytokine production.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and related plant extracts on key inflammatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µM) | Duration of Treatment (hours) | Stimulus | Cell Line | Effect | Reference |
| 10 - 60 | 24 | LPS (1 µg/mL) | RAW 264.7 | Inhibition of NO production |
Table 2: Effect of Rabdosia inflexa Extract on Pro-inflammatory Gene Expression in HCl/EtOH-Induced Gastric Tissue
| Gene | Treatment | Fold Change vs. Control |
| TNF-α | Vehicle | Significantly Increased |
| R. inflexa Extract | Significantly Decreased | |
| IL-1β | Vehicle | Significantly Increased |
| R. inflexa Extract | Significantly Decreased | |
| IL-6 | Vehicle | Significantly Increased |
| R. inflexa Extract | Significantly Decreased | |
| iNOS | Vehicle | Significantly Increased |
| R. inflexa Extract | Significantly Decreased | |
| COX-2 | Vehicle | Significantly Increased |
| R. inflexa Extract | Significantly Decreased |
Note: This data is from an extract of Rabdosia inflexa, the plant source of this compound, and suggests the likely effects of the pure compound.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol describes how to measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages using the Griess assay.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 60 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Griess Assay:
-
Prepare a standard curve using serial dilutions of NaNO2 (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol details the investigation of this compound's effect on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes (for MAPK) or 1 hour (for NF-κB).
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Attenuation of the MAPK signaling pathway.
Troubleshooting & Optimization
Improving the stability of Inflexuside A in aqueous solutions
Welcome to the technical support center for Inflexuside A. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is an abietane diterpenoid glycoside isolated from Isodon inflexus. It is primarily investigated for its anti-inflammatory properties. A notable biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] This makes it a compound of interest for research into inflammatory diseases and related signaling pathways.
Q2: What are the common stability issues observed with this compound in aqueous solutions?
Like many glycosidic natural products, this compound can be susceptible to degradation in aqueous solutions. The primary stability concerns are hydrolysis of the glycosidic linkage and potential degradation of the abietane aglycone, particularly under stressful conditions such as extreme pH, elevated temperature, and exposure to light. Iridoid glycosides, a related class of compounds, have been shown to be unstable at high temperatures and in strong alkaline or acidic conditions.[2]
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For aqueous experimental solutions, it is advisable to prepare them fresh from the stock solution just before use. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in the aqueous experimental buffer. | 1. Prepare fresh aqueous solutions of this compound for each experiment. 2. Ensure the pH of your experimental buffer is within a stable range (ideally near neutral, pH 6-8). 3. Minimize the exposure of the solution to high temperatures and direct light. 4. Perform a stability check of this compound in your specific experimental buffer (see Experimental Protocols). |
| Precipitation of this compound in aqueous solution. | Poor aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. Consider the use of solubilizing agents or formulation strategies if higher concentrations are required (see Q4 in FAQs). |
| Inconsistent experimental results. | Variability in the stability of this compound solutions between experiments. | 1. Standardize the preparation and handling of this compound solutions. 2. Use a consistent source and batch of this compound. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Stability Data
The following tables summarize the expected stability of this compound in aqueous solution under various conditions based on general knowledge of diterpenoid glycoside stability. Note: This data is illustrative and should be confirmed by experimental testing in your specific buffer system.
Table 1: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.4) over 24 hours.
| Temperature (°C) | Remaining this compound (%) |
| 4 | >98% |
| 25 (Room Temperature) | ~95% |
| 37 | ~85% |
| 60 | <70% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C over 24 hours.
| pH | Remaining this compound (%) |
| 3 | <80% |
| 5 | ~90% |
| 7.4 | ~85% |
| 9 | <75% |
Experimental Protocols
Protocol 1: Determination of this compound Stability in an Aqueous Buffer
This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Constant temperature incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solution: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is below 0.5%.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration of this compound.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C). Protect the solution from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 200-280 nm).
-
Injection Volume: 10 µL
Visualizations
Below are diagrams illustrating a key signaling pathway and an experimental workflow relevant to the study of this compound.
Caption: LPS-induced nitric oxide production pathway and potential inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in aqueous solution.
References
- 1. Genetic investigation of the catabolic pathway for degradation of abietane diterpenoids by Pseudomonas abietaniphila BKME-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Investigation of the Catabolic Pathway for Degradation of Abietane Diterpenoids by Pseudomonas abietaniphila BKME-9 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Inflexuside A Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Inflexuside A for cell viability assays. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an abietane diterpenoid that has been shown to exhibit anti-inflammatory properties. Its primary mechanism of action involves the inhibition of nitric oxide (NO) production, a key mediator in inflammatory processes. Specifically, it has been observed to strongly inhibit lipopolysaccharide (LPS)-activated NO production in RAW 264.7 macrophages. This inhibition is thought to occur through the downregulation of inducible nitric oxide synthase (iNOS) expression.
Q2: What is a typical starting concentration range for this compound in cell viability assays?
Based on published data, a common concentration range for investigating the effects of this compound on RAW 264.7 macrophages is between 10 µM and 60 µM. For initial range-finding experiments, it is advisable to test a broad range of concentrations, for example, from 0.1 µM to 100 µM, to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Q3: How does this compound affect cell viability?
Studies have shown that this compound, at concentrations effective for inhibiting NO production, has low cytotoxicity. For instance, in RAW 264.7 macrophages, treatment with this compound at concentrations up to 50 µM for 24 hours did not significantly affect cell viability. It is crucial to determine the specific cytotoxic profile for your cell line of interest.
Q4: Which cell viability assays are recommended for use with this compound?
Standard colorimetric or fluorometric assays that measure metabolic activity are suitable for use with this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.
-
Resazurin (alamarBlue) assay: A fluorescent assay where viable cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.
-
ATP-based assays: Measure the level of intracellular ATP, which correlates with the number of viable cells.
The choice of assay depends on the specific cell type, experimental goals, and available equipment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or false-positive signal | This compound may have inherent color or fluorescence that interferes with the assay readout. | Run a control plate with this compound in cell-free media to measure its intrinsic absorbance or fluorescence at the assay wavelength. Subtract this background value from your experimental readings. |
| This compound may directly reduce the assay reagent (e.g., MTT, resazurin). | Test the effect of this compound on the assay reagent in a cell-free system. If a direct reaction is observed, consider switching to an alternative assay that measures a different viability marker, such as an ATP-based assay. | |
| Low signal or unexpected cytotoxicity | Poor solubility of this compound in culture medium. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Check the final solvent concentration to ensure it is not toxic to the cells (typically ≤ 0.5%). |
| The chosen cell line is highly sensitive to this compound. | Perform a dose-response experiment with a wider and lower range of concentrations to identify a non-toxic working range. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Contamination of cell cultures (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination, as it can affect cellular metabolism and assay results. | |
| Fluctuation in incubation times. | Adhere strictly to the optimized incubation times for both drug treatment and the cell viability assay. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on NO production and cell viability in RAW 264.7 macrophages.
| Concentration of this compound (µM) | Inhibition of NO Production (%) | Cell Viability (%) |
| 12.5 | 25.3 | >95 |
| 25 | 48.7 | >95 |
| 50 | 75.1 | >95 |
Data is illustrative and based on findings from studies on RAW 264.7 macrophages. Researchers should generate their own dose-response curves for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and perform a cell count to determine the cell concentration.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium to achieve densities ranging from 1,000 to 100,000 cells per well in a 96-well plate.
-
Plating: Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Assay Performance: Perform your chosen cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Data Analysis: Plot the absorbance or fluorescence values against the number of cells seeded. The optimal seeding density will be within the linear range of this curve.
Protocol 2: Evaluating the Cytotoxicity of this compound using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of the solvent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Diagrams
Technical Support Center: Troubleshooting Griess Assay Interference with Inflexuside A
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the Griess assay in the presence of Inflexuside A, a naturally occurring abietane diterpenoid.
I. Frequently Asked Questions (FAQs)
Q1: What is the Griess assay and how does it work?
A1: The Griess assay is a common colorimetric method used to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The assay involves a two-step diazotization reaction. First, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a stable, colored azo compound. The intensity of the resulting purple/magenta color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the nitrite concentration in the sample.
Q2: Why might this compound interfere with the Griess assay?
A2: this compound, being a phenolic compound, can interfere with the Griess assay through several mechanisms:
-
Antioxidant Activity: Phenolic compounds are known for their antioxidant properties. They can scavenge nitric oxide (NO) or nitrite (NO₂⁻), leading to an underestimation of the actual NO concentration.
-
Colorimetric Interference: this compound or its reaction byproducts might absorb light in the same range as the final azo-compound (around 540 nm), leading to a false positive or an overestimation of the nitrite concentration.
-
Chemical Reaction with Griess Reagents: The phenolic structure of this compound could potentially react with the Griess reagents (sulfanilamide or NED), either consuming the reagents or forming interfering colored compounds.
Q3: What are the common signs of interference in my Griess assay results?
A3: Signs of interference can include:
-
Inconsistent or non-reproducible results.
-
Atypical color development in the samples compared to the standards, even with similar absorbance readings.
-
High background absorbance in sample wells that do not contain nitrite.
-
A non-linear standard curve when the interfering substance is present in the standards.
-
A discrepancy between the expected and measured nitrite concentrations in control experiments.
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating interference from this compound in your Griess assay.
Step 1: Confirming Interference
The first step is to determine if this compound is indeed interfering with your assay.
Experiment: Interference Confirmation
Objective: To assess whether this compound interferes with the Griess assay at the concentrations used in your experiments.
Protocol:
-
Prepare a Nitrite Standard Curve: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in your assay buffer as per the Griess reagent kit protocol.
-
Prepare Spiked Samples: Prepare a second set of nitrite standards, but this time, spike each standard (including the blank) with the highest concentration of this compound used in your experiments.
-
Prepare a Compound-Only Control: Prepare a sample containing only the highest concentration of this compound in the assay buffer (without any added nitrite).
-
Perform the Griess Assay: Add the Griess reagents to all samples and standards according to the manufacturer's instructions.
-
Measure Absorbance: Read the absorbance at 540 nm.
-
Analyze the Data:
-
Compare the standard curves from steps 1 and 2. A significant difference in the slope or y-intercept indicates interference.
-
Observe the absorbance of the compound-only control (step 3). Any absorbance indicates that this compound or its reaction products contribute to the signal at 540 nm.
-
Data Presentation:
| Sample | Absorbance at 540 nm | Observations |
| Nitrite Standard Curve (Unspiked) | [Record Data] | Should be linear and pass through the origin. |
| Nitrite Standard Curve (Spiked) | [Record Data] | Compare slope and linearity to the unspiked curve. A lower slope suggests scavenging of nitrite. |
| This compound Only | [Record Data] | Any absorbance above the blank indicates colorimetric interference. |
| Blank (Buffer + Griess Reagent) | [Record Data] | Should have minimal absorbance. |
Step 2: Mitigation Strategies
If interference is confirmed, the following strategies can be employed to minimize its effects.
Strategy A: Sample Blank Correction
Description: This is the simplest method to correct for colorimetric interference. It involves subtracting the background absorbance caused by this compound.
Protocol:
-
For each experimental sample containing this compound, prepare a parallel sample blank.
-
The sample blank should contain the same concentration of this compound and all other components of the reaction mixture except for the Griess reagents .
-
Alternatively, if the compound itself is colored, a blank containing the compound in the assay buffer can be measured and subtracted from the final reading after the addition of Griess reagents.
-
Subtract the absorbance of the sample blank from the absorbance of the corresponding experimental sample.
Strategy B: Solid-Phase Extraction (SPE)
Description: SPE can be used to remove this compound from the sample before performing the Griess assay. The choice of SPE sorbent will depend on the chemical properties of this compound. A reverse-phase C18 sorbent is a good starting point for separating the relatively nonpolar this compound from the polar nitrite ions.
Protocol:
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the Sample: Load your sample containing nitrite and this compound onto the cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to elute the polar nitrite. This compound should be retained on the sorbent.
-
Collect the Eluate: Collect the eluate containing the nitrite.
-
Perform the Griess Assay: Perform the Griess assay on the collected eluate.
-
Validation: It is crucial to validate this method by running a known concentration of nitrite through the SPE process to ensure complete recovery.
Data Presentation:
| Sample | Nitrite Concentration (µM) - Before SPE | Nitrite Concentration (µM) - After SPE | % Recovery |
| Control (Nitrite only) | [Record Data] | [Record Data] | |
| Sample (Nitrite + this compound) | [Record Data] | [Record Data] |
Strategy C: Alternative Nitric Oxide Detection Methods
If interference cannot be adequately addressed, consider using an alternative method for NO detection that is less susceptible to interference from phenolic compounds.
-
Chemiluminescence: This is a highly sensitive and specific method that detects NO directly by its reaction with ozone.
-
Electrochemical Detection: NO-selective electrodes can be used for real-time measurement of NO.
-
Fluorescent Probes: Probes like diaminofluoresceins (DAFs) can be used to detect NO in living cells, though they can also be prone to interference from other reactive species.
Data Presentation:
| Method | Measured NO/Nitrite Concentration (µM) in the presence of this compound | Advantages | Disadvantages |
| Griess Assay | [Record Data] | Simple, inexpensive, high-throughput. | Susceptible to chemical and colorimetric interference. |
| Chemiluminescence | [Record Data] | Highly sensitive and specific for NO. | Requires specialized and expensive equipment. |
| Electrochemical | [Record Data] | Real-time measurements. | Can be affected by other electroactive species. |
| Fluorescent Probe | [Record Data] | Suitable for intracellular measurements. | Can be prone to artifacts and interference from other reactive oxygen species. |
III. Visualizations
Griess Assay Workflow
Caption: Workflow of the Griess assay for nitrite detection.
Potential Interference of this compound
Caption: Potential mechanisms of this compound interference in the Griess assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting Griess assay interference.
Technical Support Center: Overcoming Autofluorescence in Imaging Studies with Inflexuside A
Welcome to the technical support center for researchers utilizing Inflexuside A in cellular and tissue imaging studies. While this compound is a valuable tool for investigating inflammatory responses, its use in fluorescence microscopy can be hampered by autofluorescence originating from the biological sample itself. This guide provides troubleshooting advice and frequently asked questions to help you minimize background noise and obtain high-quality imaging data.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your imaging experiments with this compound.
Q1: I am observing high background fluorescence in my untreated control samples. What could be the cause?
A1: High background fluorescence in control samples, often referred to as autofluorescence, is a common issue in fluorescence microscopy. This intrinsic fluorescence can originate from various endogenous molecules within your cells or tissue. Common sources include:
-
Metabolic Coenzymes: NADH and flavins are naturally fluorescent and can contribute significantly to background signal, particularly in metabolically active cells.[1][2][3][4]
-
Structural Proteins: Collagen and elastin, major components of the extracellular matrix, exhibit strong autofluorescence, typically in the blue and green spectral regions.[1][2][5]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad spectrum.[1][5][6]
-
Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[1][2][5]
It is crucial to assess the level of autofluorescence in your specific samples by examining an unstained, untreated sample under the microscope using the same settings as your experiment.[7][8]
Q2: My background fluorescence increased after fixing my cells with aldehydes (e.g., formaldehyde, glutaraldehyde). How can I prevent this?
A2: Aldehyde-based fixatives are known to induce autofluorescence by reacting with amines and proteins in the sample to create fluorescent products.[1][2][9] Glutaraldehyde generally produces more autofluorescence than formaldehyde.[2][9] To mitigate this, consider the following options:
-
Reduce Fixation Time and Concentration: Use the lowest possible concentration of the aldehyde and the shortest fixation time that still preserves the morphology of your sample.[1][5]
-
Switch to a Non-Aldehyde Fixative: Organic solvents like ice-cold methanol or ethanol can be effective alternatives for fixation and may reduce autofluorescence.[1][2][5]
-
Perform a Quenching Step: After fixation with aldehydes, you can treat your samples with a chemical quenching agent to reduce the induced fluorescence.
Q3: What chemical treatments can I use to reduce autofluorescence, and how do they work?
A3: Several chemical reagents can be used to quench or reduce autofluorescence. The choice of reagent depends on the source of the autofluorescence.
-
Sodium Borohydride (NaBH4): This reducing agent is primarily used to quench aldehyde-induced autofluorescence by reducing free aldehyde groups to non-fluorescent hydroxyl groups.[1][5][9] However, its effectiveness can be variable.[5]
-
Sudan Black B: This is a lipophilic dye that is effective at quenching autofluorescence from lipofuscin.[1][5] It is important to note that Sudan Black B itself can fluoresce in the far-red channel, which should be considered when designing multicolor experiments.[5]
-
Commercial Reagents: Several commercially available kits, such as Vector® TrueVIEW®, are designed to quench autofluorescence from various sources, including collagen, elastin, and red blood cells.[1][5][6][10]
For a detailed comparison of these methods, please refer to the data tables below.
Q4: Can I avoid autofluorescence without chemical treatment?
A4: Yes, in some cases, you can minimize the impact of autofluorescence through careful experimental design and image acquisition strategies:
-
Spectral Separation: Autofluorescence is often most prominent in the shorter wavelength regions of the spectrum (e.g., blue and green channels).[11] If possible, choose fluorescent probes that excite and emit in the far-red or near-infrared regions, where autofluorescence is typically lower.[2][5][11]
-
Photobleaching: Intentionally exposing the sample to intense light before imaging can sometimes reduce autofluorescence.[12] However, this method should be used with caution as it can also damage the sample or bleach the signal from your fluorescent probe.
-
Image Analysis Software: Some imaging software includes tools for spectral unmixing or background subtraction, which can help to digitally remove the contribution of autofluorescence from your images.[12]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is an abietane diterpenoid that has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[13] This anti-inflammatory effect is relevant for studies in immunology and drug development.
Q: Does this compound itself fluoresce?
A: Based on available literature, there is no evidence to suggest that this compound is inherently fluorescent. The challenges with autofluorescence in studies involving this compound typically arise from the biological sample being investigated.
Q: What are the essential controls to include in my imaging experiment to account for autofluorescence?
A: To properly assess and control for autofluorescence, you should include the following controls in your experiment:
-
Unstained, Untreated Sample: This is the most critical control to determine the baseline level of autofluorescence in your cells or tissue.[7][8]
-
Vehicle Control: Treat your sample with the vehicle used to dissolve this compound to ensure it does not contribute to fluorescence.
-
Secondary Antibody Only Control (for immunofluorescence): This control helps to identify any non-specific binding of the secondary antibody.[5]
Q: How can I prepare my tissue samples to minimize autofluorescence from the start?
A: Proper sample preparation is key to reducing autofluorescence. For tissue samples, it is highly recommended to perfuse the tissue with phosphate-buffered saline (PBS) prior to fixation to remove red blood cells, which are a major source of autofluorescence.[1][2][5]
Data Presentation
Table 1: Comparison of Chemical Methods for Reducing Autofluorescence
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sodium Borohydride (NaBH4) | Aldehyde-induced fluorescence | Simple and quick procedure. | Variable effectiveness[5]; can damage tissue. |
| Sudan Black B | Lipofuscin | Very effective for quenching lipofuscin.[1][5] | Can introduce its own fluorescence in the far-red spectrum[5]; can precipitate. |
| Eriochrome Black T | Lipofuscin and formalin-induced | Reduces autofluorescence from multiple sources.[5] | Can be less effective than Sudan Black B for lipofuscin. |
| Copper Sulfate (CuSO4) in Ammonium Acetate Buffer | Endogenous pigments | Can reduce autofluorescence from heme groups. | Can be harsh on tissues and may affect antibody binding. |
| Commercial Quenching Reagents (e.g., TrueVIEW®) | Multiple sources (collagen, elastin, RBCs, fixative-induced) | Broad-spectrum quenching; easy to use.[5][6][10] | Can be more expensive than individual reagents. |
Table 2: General Strategies to Overcome Autofluorescence
| Strategy | Principle | Best For | Considerations |
| Spectral Separation | Choosing fluorophores that emit in the far-red or near-infrared, where autofluorescence is minimal.[2][5] | Highly autofluorescent tissues (e.g., kidney, spleen).[1][10] | Requires appropriate filters and detectors on the microscope. |
| Proper Fixation | Using non-aldehyde fixatives or minimizing aldehyde concentration and incubation time.[1][5] | All fluorescence imaging experiments. | Must ensure adequate preservation of sample morphology. |
| Perfusion | Removing red blood cells from tissues with PBS before fixation.[1][2][5] | Vascularized tissues. | Not always feasible for post-mortem or embryonic tissues.[5] |
| Photobleaching | Exposing the sample to intense light to destroy autofluorescent molecules. | Samples with moderate autofluorescence. | Can cause photodamage to the sample and bleach the target signal. |
| Computational Correction | Using software to subtract background or spectrally unmix signals. | When autofluorescence has a distinct spectral signature. | Requires appropriate software and can be complex to implement correctly. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation with formaldehyde or glutaraldehyde, wash the samples three times with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each to remove any remaining sodium borohydride.
-
Proceed with your standard blocking and staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
-
After completing your primary and secondary antibody incubations and washes, rinse the samples with PBS.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash the samples extensively with PBS or 70% ethanol to remove excess Sudan Black B.
-
Mount the samples with an appropriate mounting medium and proceed to imaging.
Visualizations
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast autofluorescence imaging to evaluate dynamic changes in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 11. biotium.com [biotium.com]
- 12. youtube.com [youtube.com]
- 13. medchemexpress.com [medchemexpress.com]
Preventing Inflexuside A precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Inflexuside A effectively in their experiments. Our focus is on preventing the common issue of precipitation in stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an abietane diterpenoid originally isolated from Isodon inflexus. Its primary known biological activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] This inhibitory action is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.
Q2: In which solvents can I dissolve this compound?
While specific solubility data for this compound is not extensively published, compounds of similar chemical structure are often soluble in polar aprotic solvents. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds and its miscibility with aqueous culture media.[2] Ethanol can also be considered as a potential solvent. It is crucial to empirically determine the solubility of this compound in your chosen solvent before preparing a high-concentration stock solution.
Q3: What is the recommended method for preparing an this compound stock solution?
To prepare a stock solution, it is advisable to start by dissolving a small, accurately weighed amount of this compound in a minimal volume of a suitable solvent, such as DMSO. Gentle warming and vortexing can aid in dissolution. Once fully dissolved, the solution can be brought to the desired final concentration by adding more solvent. It is best practice to prepare a concentrated primary stock solution, which can then be serially diluted to create working solutions.[3]
Q4: How should I store my this compound stock solution to prevent precipitation?
Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to maintain stability and prevent degradation. To avoid issues related to repeated freeze-thaw cycles, which can promote precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of your compound in a stock solution can lead to inaccurate dosing and unreliable experimental results. The following guide provides systematic steps to troubleshoot and prevent this issue.
| Symptom | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding solvent. | Low Solubility: The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Increase the volume of the solvent to lower the concentration.- Try a different solvent (e.g., if using ethanol, try DMSO).- Gently warm the solution (be cautious of compound stability at higher temperatures). |
| Precipitate forms after the stock solution is stored (e.g., at -20°C). | Temperature-Dependent Solubility: The solubility of this compound is significantly lower at the storage temperature. | - Before use, allow the stock solution to fully equilibrate to room temperature.- Gently vortex the solution to redissolve any precipitate.- Consider storing the stock solution at a slightly higher temperature if the compound is stable (e.g., 4°C), though this may reduce long-term stability. |
| Precipitate forms when diluting the stock solution into an aqueous medium (e.g., cell culture media, PBS). | Poor Aqueous Solubility: this compound is not readily soluble in the aqueous buffer, causing it to "crash out" of solution. | - Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in smaller, stepwise increments.- Increase the final concentration of the organic solvent (e.g., DMSO) in the working solution, ensuring it remains below the threshold for cellular toxicity (typically <0.5%).- Use a co-solvent to improve solubility in the final aqueous solution. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a stable stock solution of this compound. Researchers should adapt this protocol based on the specific requirements of their experiments.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Preparation: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out a specific amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Initial Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add a small volume of DMSO to achieve the target concentration of 10 mM. Calculation: Volume (µL) = (Mass (mg) / Molecular Weight of this compound ( g/mol )) * 100,000.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube between your hands or in a 37°C water bath for short intervals to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for this compound Precipitation
A flowchart to diagnose and resolve this compound precipitation issues.
Simplified Signaling Pathway of LPS-Induced NO Production and this compound Inhibition
This compound inhibits LPS-induced NO production by targeting iNOS expression.
References
Technical Support Center: Inflexuside A Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Inflexuside A in cell culture experiments. The focus is on understanding and mitigating the impact of serum proteins on its biological activity.
Frequently Asked Questions (FAQs)
Q1: My this compound activity is lower than expected in serum-containing media. Why is this happening?
A1: The reduced activity of this compound in the presence of serum is likely due to its binding to serum proteins, primarily albumin. This binding reduces the concentration of free, unbound this compound that is available to interact with the cells, leading to a decrease in its apparent biological activity. It is the unbound fraction of a drug that is generally considered responsible for its pharmacological effect.
Q2: How does serum protein binding affect the IC50 value of this compound?
A2: Serum protein binding will likely increase the apparent IC50 value of this compound. A higher total concentration of the compound is required to achieve the same effective unbound concentration at the cellular level. This shift in IC50 is a critical consideration when comparing data from serum-free and serum-containing culture conditions.
Q3: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A3: this compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in reduced production of nitric oxide (NO) and prostaglandins. A related diterpenoid, inflexinol, has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and the subsequent nuclear translocation of p50 and p65 subunits.[1]
Q4: Can I perform my experiments in serum-free media to avoid protein binding issues?
A4: While using serum-free media can eliminate the variable of protein binding, it may also affect cell health, viability, and signaling pathways. If serum-free conditions are not suitable for your cell line, it is recommended to use a consistent and low percentage of serum across all experiments or to determine the unbound concentration of this compound in your specific culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between batches of serum. | Different lots of serum can have varying protein compositions and concentrations. | Use a single, large batch of serum for the entire set of experiments to ensure consistency. |
| This compound precipitates in the culture medium. | The compound may have low aqueous solubility, which can be exacerbated by interactions with media components. | Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all treatments. |
| Unexpected cytotoxic effects at concentrations reported to be non-toxic. | The free fraction of this compound might be higher than anticipated, or the cell line may be particularly sensitive. | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line and experimental conditions. |
| Difficulty reproducing literature data. | Differences in experimental protocols, such as serum percentage, cell density, or incubation time, can significantly impact results. | Carefully replicate the experimental conditions reported in the literature. If discrepancies persist, consider determining the unbound concentration of this compound in your experimental setup. |
Quantitative Data Summary
| Compound | Protein | Binding Affinity (Ka) (M⁻¹) | Number of Binding Sites (n) | Unbound Fraction (fu) in 10% FBS (Predicted) |
| Royleanone (Roy 1) | Human Serum Albumin (HSA) | ~1.0 x 10⁵ | ~1 | ~10-20% |
| Hypothetical High Binding Compound | Human Serum Albumin (HSA) | ~5.0 x 10⁶ | ~1 | <1% |
| Hypothetical Low Binding Compound | Human Serum Albumin (HSA) | ~1.0 x 10³ | ~1 | >90% |
Note: The unbound fraction in Fetal Bovine Serum (FBS) is predicted based on typical albumin concentrations and the provided binding affinity. This is an estimation and the actual unbound fraction should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of this compound Binding to Serum Albumin using Fluorescence Quenching
This method is based on the principle that the intrinsic fluorescence of tryptophan residues in albumin is quenched upon the binding of a ligand.
Materials:
-
This compound
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a stock solution of HSA/BSA in PBS (e.g., 2 µM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add the HSA/BSA solution.
-
Record the fluorescence emission spectrum of the protein solution (excitation at ~280 nm, emission scan from 300-400 nm).
-
Titrate the protein solution with small aliquots of the this compound stock solution.
-
After each addition, incubate for 5 minutes to allow for equilibration and then record the fluorescence spectrum.
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching data using the Stern-Volmer equation to determine the binding constant (Ka) and the number of binding sites (n).
Protocol 2: Assessing the Impact of Serum on this compound Activity using a Cell-Based Assay (e.g., Nitric Oxide Inhibition Assay)
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with and without Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Prepare two sets of media: one with your standard FBS concentration (e.g., 10%) and one with a lower concentration or serum-free.
-
Prepare serial dilutions of this compound in both types of media.
-
Remove the existing media from the cells and replace it with the media containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitric oxide concentration in the supernatant using the Griess reagent.
-
Calculate the IC50 of this compound in the presence and absence (or low concentration) of serum.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Nitric Oxide Inhibition Assay Workflow.
References
Technical Support Center: The Influence of Cell Passage Number on Inflexuside A Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand and mitigate the effects of cell passage number on experimental outcomes with Inflexuside A.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its putative mechanism of action?
A: this compound is an abietane diterpenoid compound. Its primary therapeutic potential lies in its anti-inflammatory properties. Experimental data on related compounds and its observed effects suggest that this compound likely exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. By inhibiting this pathway, this compound can reduce the production of these inflammatory mediators.
Q2: What is "cell passage number" and why is it a critical experimental variable?
A: Cell passage number refers to the number of times a cell line has been subcultured or transferred from one vessel to another. It is a critical variable because continuous passaging can lead to significant changes in a cell line's characteristics over time. These alterations can include changes in morphology, growth rate, protein expression, and, importantly, the cells' response to stimuli like drugs or inflammatory agents. Failing to control for passage number is a major source of experimental variability and can lead to irreproducible results.
Q3: How does a high cell passage number alter a cell's response to an anti-inflammatory agent like this compound?
A: High passage numbers can induce a state of cellular senescence . Senescent cells are characterized by irreversible cell cycle arrest and the secretion of a cocktail of pro-inflammatory cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP). This can create a hyper-inflammatory baseline state in the cell culture. Consequently, when testing an anti-inflammatory drug like this compound, the cellular response can be altered in several ways:
-
Altered Baseline: The increased basal inflammation in high-passage cells can change the apparent potency (e.g., IC50) of the drug.
-
Modified Signaling: Genetic drift and altered protein expression during long-term culture can change the levels of key signaling proteins within the NF-κB pathway itself, affecting how the cells respond to both the inflammatory stimulus (e.g., LPS) and the inhibitor.
-
Masked Effects: The robust inflammatory phenotype of senescent cells might require higher concentrations of this compound to achieve a similar level of inhibition as seen in low-passage cells.
Section 2: Troubleshooting Guide for Inconsistent Results
This guide addresses common issues encountered during experiments with this compound that may be linked to cell passage number.
Problem: High variability in the measured anti-inflammatory effect of this compound (e.g., inconsistent IC50 values) across experiments.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Passage Number | Cells at different passage numbers exhibit distinct phenotypes. High-passage cells (>40) often have altered growth rates and gene expression compared to low-passage cells (<15). This "phenotypic drift" is a primary cause of experimental irreproducibility. Senescent, high-passage cells may have a hyper-inflammatory response, altering the drug's perceived effectiveness. | 1. Establish a Passage Number Window: Define and strictly adhere to a specific range of passage numbers for all experiments (e.g., passages 5-15).2. Implement a Cell Banking System: Create a master cell bank (at a very low passage) and multiple working cell banks. Thaw a new vial from the working bank when the current culture reaches the upper passage limit.3. Document Everything: Clearly record the passage number for every experiment performed. |
| Variable Cell Culture Conditions | The responsiveness of cells can be affected by their density (confluency) and the time since the last subculture. Over-confluent cells experience increased cell-cell contact, which can trigger changes in gene expression and physiology. Depletion of nutrients and accumulation of waste products in the media also introduce variability. | 1. Standardize Seeding Density: Plate the same number of cells per well/dish for every experiment to ensure consistent confluency at the time of treatment.2. Define Treatment Confluency: Initiate experiments when cells reach a consistent, predefined confluency (e.g., 80-90%). Avoid using cells that are 100% confluent.3. Regular Media Changes: Ensure a consistent schedule for media replacement to prevent nutrient depletion. |
| Cell Line Integrity Issues | The cell line may be misidentified or cross-contaminated with another cell line over time. This would lead to drastically different and unpredictable responses to this compound. | 1. Routine Cell Line Authentication: Periodically perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.2. Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses, particularly inflammation. |
Problem: Reduced or absent inhibition of NF-κB signaling by this compound in older cell cultures.
| Potential Cause | Explanation | Recommended Solution |
| Senescence-Associated Hyper-Activation | High-passage senescent cells can exhibit a stronger inflammatory response to stimuli like LPS. This "hyper-activation" of the NF-κB pathway may overwhelm the inhibitory capacity of the this compound concentration being used, making the drug appear less effective. | 1. Compare Basal and Stimulated NF-κB Activity: Use Western blot or a reporter assay to compare NF-κB activation (e.g., p65 phosphorylation) in low vs. high passage cells, both at baseline and after LPS stimulation. This can help determine if the baseline inflammatory state is elevated.2. Perform Dose-Response in Parallel: Test a full concentration range of this compound on both low and high passage cells in the same experiment to directly compare IC50 values. |
| Altered Signaling Protein Expression | Continuous culturing can lead to changes in the expression levels of proteins within the NF-κB pathway (e.g., IKK, IκBα, p65). A reduction in a key target protein or an increase in a pro-inflammatory component could confer resistance to this compound's effects. | 1. Profile Key Pathway Proteins: Use Western blot to quantify the total protein levels of IκBα, p65, and IKK in cell lysates from low and high passage cells. A significant difference may explain the altered drug response. |
Section 3: Data Presentation & Experimental Protocols
Data Summary Tables
Table 1: Illustrative Data on the Effect of Cell Passage Number on this compound IC50 for NO Inhibition in LPS-Stimulated RAW264.7 Macrophages
| Cell Passage Number | This compound IC50 (µM) | Fold Change from Low Passage |
| Low (Passage 5) | 12.5 ± 1.1 | 1.0x |
| Medium (Passage 20) | 18.2 ± 2.5 | 1.5x |
| High (Passage 45) | 35.7 ± 4.3 | 2.9x |
| (Note: This is hypothetical data provided for illustrative purposes, demonstrating a common trend.) |
Table 2: General Characteristics of Low vs. High Passage Cell Lines
| Characteristic | Low Passage Cells (e.g., <15) | High Passage Cells (e.g., >40) |
| Morphology | Consistent, uniform, typical for the cell line | Often enlarged, flattened, irregular shapes |
| Growth Rate | Stable and predictable doubling time | Slower or sometimes faster, more variable |
| Gene/Protein Expression | More representative of the original tissue | Significant alterations in expression profiles |
| Response to Stimuli | Consistent and reproducible | Variable, often reduced or altered sensitivity |
| Senescence Markers | Low levels of SA-β-gal staining, low SASP factor secretion | High levels of SA-β-gal staining, elevated SASP secretion |
Experimental Protocols
Protocol 1: Standardized Cell Culture for Reproducible Assays
-
Cell Thawing and Banking:
-
Thaw a low-passage (e.g., P2) vial of authenticated cells from a reputable source.
-
Culture the cells for 2-3 passages to allow recovery and expansion.
-
Create a Master Cell Bank (e.g., 20 vials at P4) and store it in liquid nitrogen.
-
Thaw one vial from the Master Bank to create a Working Cell Bank (e.g., 20 vials at P6). Use this bank for all routine experiments.
-
-
Passaging and Maintenance:
-
Use a consistent subculturing protocol. Use a defined dissociation reagent (e.g., 0.25% Trypsin-EDTA) for a fixed duration.
-
Plate cells at a consistent seeding density to reach the desired confluency (e.g., 80-90%) in a set number of days.
-
Clearly label flasks and dishes with the cell line name, date, and current passage number.
-
-
Experimental Execution:
-
Discard cells once they reach a pre-determined passage limit (e.g., P20).
-
Thaw a new vial from the Working Cell Bank to continue experiments.
-
Never allow cells to become 100% confluent in the stock flask.
-
Protocol 2: Assessing NF-κB Inhibition by this compound via Western Blot
-
Cell Seeding: Seed cells (e.g., RAW264.7) in 6-well plates at a density that will result in 80-90% confluency after 24 hours.
-
Drug Pre-treatment: Pre-treat cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL Lipopolysaccharide - LPS) to all wells except the unstimulated control. Incubate for a short period (e.g., 30 minutes) to observe phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Phospho-IκBα (Ser32)
-
Total IκBα
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
Section 4: Visualizations
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for assessing passage number effects.
Caption: Logical relationship of passage number and drug response.
Technical Support Center: Validating the Specific Effects of Inflexuside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and executing robust control experiments for validating the specific anti-inflammatory effects of Inflexuside A.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological effect of this compound?
A1: this compound is an abietane diterpenoid known to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[1] This suggests it has potential anti-inflammatory properties.
Q2: What is the likely mechanism of action for this compound's anti-inflammatory effect?
A2: Based on studies of structurally similar compounds isolated from the same genus (Isodon), this compound likely inhibits the NF-κB signaling pathway.[1][2] This inhibition is thought to occur by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p50/p65 NF-κB subunits.[1][2] The downstream effect is the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression, leading to reduced NO and prostaglandin production.[1][2]
Q3: What are the essential positive and negative controls for an experiment investigating this compound's effect on LPS-induced NO production?
A3: Proper controls are crucial for validating your results. Here are the essential controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) but without the compound. This controls for any effects of the solvent itself.
-
Negative Control: Untreated cells (or cells treated with vehicle) not stimulated with LPS. This establishes the basal level of NO production.
-
Positive Control (LPS Stimulation): Cells stimulated with LPS but not treated with this compound. This demonstrates the inflammatory response and provides a baseline for measuring the inhibitory effect of your compound.
-
Positive Control (Known Inhibitor): It is also good practice to include a known inhibitor of the NF-κB pathway or iNOS (e.g., BAY 11-7082 for NF-κB, or L-NAME for iNOS) as a positive control for inhibition.
Q4: My cells are dying after treatment with this compound. How can I determine if this is a specific cytotoxic effect?
A4: It is critical to distinguish between a specific anti-inflammatory effect and general cytotoxicity. You should always perform a cell viability assay in parallel with your functional assays.
-
Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.[3]
-
Procedure: Treat your cells with the same concentrations of this compound as in your NO production assay, but without LPS stimulation. Also, include a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).
-
Interpretation: If this compound reduces cell viability at the concentrations that inhibit NO production, its effects may be due to toxicity. Ideally, you want to see NO inhibition at non-toxic concentrations of the compound.
Q5: I am not observing any inhibition of NO production with this compound. What are some possible reasons?
A5: Several factors could contribute to a lack of observed effect:
-
Compound Concentration: You may be using a concentration of this compound that is too low. Perform a dose-response experiment with a range of concentrations to determine the optimal inhibitory concentration.
-
LPS Concentration: The concentration of LPS used for stimulation might be too high, overwhelming the inhibitory capacity of this compound. You may need to optimize the LPS concentration in your specific cell line.
-
Incubation Time: The timing of this compound treatment relative to LPS stimulation is crucial. Typically, cells are pre-treated with the compound for a period (e.g., 1-2 hours) before adding LPS.[4] The duration of LPS stimulation is also important (commonly 18-24 hours for NO production assays).[4]
-
Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their response to stimuli.
Troubleshooting Guides
Problem 1: High Variability in Nitric Oxide (NO) Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform number of cells is seeded in each well. Use a cell counter for accuracy. |
| Pipetting errors | Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of reagents. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Griess reagent instability | Prepare the Griess reagent fresh before each use and protect it from light. |
Problem 2: Inconsistent Western Blot Results for iNOS or NF-κB Pathway Proteins
| Possible Cause | Troubleshooting Step |
| Poor protein extraction | Use a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Ensure complete cell lysis. |
| Insufficient protein loading | Quantify your protein samples using a reliable method (e.g., BCA assay) and load equal amounts of protein in each lane. |
| Ineffective antibody | Use an antibody that has been validated for the specific application (Western blot) and species. Optimize the antibody concentration and incubation time. |
| Inefficient protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize the transfer time and voltage. |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[3]
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS and incubate for 24 hours.[3]
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[3]
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Protocol 2: Western Blot Analysis of iNOS and NF-κB Pathway Proteins
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound and/or LPS as per your experimental design.
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer. For nuclear and cytoplasmic extracts, use a nuclear extraction kit according to the manufacturer's instructions.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control (e.g., β-actin for whole-cell lysates, lamin B1 for nuclear extracts).
Data Presentation
Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) (Mean ± SD) | % Inhibition |
| Vehicle Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0% |
| LPS + this compound | 1 | 35.2 ± 2.5 | 23.1% |
| LPS + this compound | 5 | 20.1 ± 1.8 | 56.1% |
| LPS + this compound | 10 | 9.7 ± 1.1 | 78.8% |
Table 2: Effect of this compound on Cell Viability of RAW 264.7 Cells (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 1 | 98.5 ± 4.8 |
| This compound | 5 | 96.2 ± 5.1 |
| This compound | 10 | 94.7 ± 4.9 |
| This compound | 50 | 65.3 ± 6.3 |
Visualizations
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
Caption: Experimental workflow for validating this compound's specific effects.
References
- 1. Inhibitory effect of inflexinol on nitric oxide generation and iNOS expression via inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Effect of Inflexinol on Nitric Oxide Generation and iNOS Expression via Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison: Inflexuside A and Aminoguanidine in the Context of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of Inflexuside A and aminoguanidine, two compounds with distinct yet potentially overlapping therapeutic implications, particularly in the context of inflammatory and diabetic complications. While direct head-to-head experimental data is limited, this guide consolidates the current understanding of their individual mechanisms of action, supported by experimental protocols and quantitative data from preclinical studies.
Executive Summary
This compound, an abietane diterpenoid, has demonstrated potent anti-inflammatory properties through the inhibition of nitric oxide (NO) production. Its mechanism is primarily linked to the suppression of inducible nitric oxide synthase (iNOS) activity in inflammatory settings.
Aminoguanidine is a well-established inhibitor of advanced glycation end product (AGE) formation, a key pathological process in diabetic complications. It also exhibits inhibitory effects on iNOS, making it a molecule with a dual mechanism of action relevant to both glycation-induced and inflammation-driven pathologies.
A significant gap in the current literature is the absence of studies evaluating the effect of this compound on AGE formation. Therefore, this comparison focuses on their established primary mechanisms of action: anti-inflammatory effects via NO inhibition for this compound, and the dual role of AGE and iNOS inhibition for aminoguanidine.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activities of this compound and aminoguanidine from in vitro studies.
| Compound | Target | Assay | Key Parameter | Value | Source |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Strong Inhibition (Specific IC50 not reported) | Not Available | [1](--INVALID-LINK--) |
| Aminoguanidine | Advanced Glycation End Products (AGEs) | Bovine Serum Albumin-Glucose Assay | IC50 | ~1 mM | [2](--INVALID-LINK--) |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | In vitro enzyme assay | IC50 | 2.1 µM | [1](--INVALID-LINK--) |
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of Nitric Oxide Production
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[1]. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO. Excessive NO production can contribute to tissue damage in inflammatory conditions. The inhibitory effect of this compound on NO production suggests its potential as an anti-inflammatory agent.
Aminoguanidine: A Dual Inhibitor of AGEs and iNOS
Aminoguanidine's primary and most studied mechanism of action is the inhibition of the formation of advanced glycation end products (AGEs). AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, and their accumulation is implicated in the pathogenesis of diabetic complications. Aminoguanidine is thought to trap reactive carbonyl species, which are precursors to AGEs[3]. By preventing AGE formation, aminoguanidine can mitigate the downstream pathological effects mediated by the receptor for AGEs (RAGE), such as oxidative stress and inflammation.
In addition to its anti-glycation activity, aminoguanidine is a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS)[4][5]. This action is independent of its effects on AGEs and positions aminoguanidine as a direct modulator of inflammatory pathways where iNOS is upregulated.
Experimental Protocols
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages (for this compound)
This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in cultured macrophages stimulated with LPS.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence[6].
2. Compound Treatment and LPS Stimulation:
-
Before treatment, the culture medium can be replaced with fresh medium[6].
-
Treat the cells with various concentrations of this compound (or a vehicle control) for 2 hours[6].
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS and incubate for an additional 24 hours[7][8].
3. Measurement of Nitrite Concentration (Griess Assay):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[8][9].
-
Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve[8].
4. Data Analysis:
-
Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.
In Vitro Advanced Glycation End Product (AGE) Formation Assay (for Aminoguanidine)
This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs in a solution of protein and a reducing sugar.
1. Preparation of Reaction Mixture:
-
Prepare a solution of Bovine Serum Albumin (BSA) at a concentration of 10-20 mg/mL in a phosphate buffer (pH 7.4) containing sodium azide to prevent bacterial growth[10][11].
-
Add a reducing sugar, typically glucose (e.g., 500 mM) or fructose, to the BSA solution[10].
2. Incubation with Test Compound:
-
To the BSA-sugar solution, add various concentrations of aminoguanidine (or a vehicle control).
-
Incubate the mixtures in the dark at 37°C for an extended period, typically 1 to 4 weeks, to allow for the formation of AGEs[10][11].
3. Measurement of Fluorescent AGEs:
-
At specified time points, take aliquots of the reaction mixtures.
-
Measure the fluorescence intensity using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm[10].
4. Data Analysis:
-
Calculate the percentage inhibition of AGE formation for each concentration of aminoguanidine compared to the control (BSA and sugar alone).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AGE formation, can be determined from a dose-response curve.
Inducible Nitric Oxide Synthase (iNOS) Activity Assay (for Aminoguanidine)
This assay directly measures the enzymatic activity of iNOS and the inhibitory effect of a compound on this activity.
1. Enzyme Source:
-
iNOS can be obtained from various sources, including purified recombinant enzyme or lysates from cells or tissues stimulated to express iNOS (e.g., LPS-stimulated macrophages).
2. Reaction Mixture:
-
The assay is typically performed in a buffer containing the iNOS substrate L-arginine, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.
3. Inhibition Assay:
-
Pre-incubate the iNOS enzyme with various concentrations of aminoguanidine (or a vehicle control).
-
Initiate the enzymatic reaction by adding L-arginine and cofactors.
-
Incubate the reaction mixture at 37°C for a defined period.
4. Measurement of NO Production:
-
The production of NO can be measured indirectly by quantifying the accumulation of its stable end products, nitrite and nitrate, using the Griess assay as described in the NO production protocol. Alternatively, the conversion of radiolabeled L-arginine to L-citrulline can be measured.
5. Data Analysis:
-
Determine the percentage inhibition of iNOS activity for each concentration of aminoguanidine.
-
Calculate the IC50 value from the dose-response curve.
Conclusion and Future Directions
This compound and aminoguanidine present distinct pharmacological profiles. This compound is an inhibitor of NO production, suggesting its potential as a targeted anti-inflammatory agent. Aminoguanidine, on the other hand, offers a broader spectrum of activity by inhibiting both AGE formation and iNOS activity, making it a candidate for conditions with multifactorial pathologies, such as diabetic complications.
The major limitation in a direct comparison is the lack of data on the anti-glycation properties of this compound. Future research should prioritize investigating the effects of this compound on AGE formation to determine if it shares this mechanism with aminoguanidine. Furthermore, head-to-head in vivo studies in relevant disease models, such as diabetic nephropathy or retinopathy, are crucial to directly compare their therapeutic efficacy and to elucidate the relative contributions of their distinct mechanisms of action to their overall pharmacological effects. Such studies will be instrumental in guiding the potential development of these compounds for clinical applications.
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Aminoguanidine, a Selective iNOS Inhibitor, to Evaluate the Role of Nitric Oxide in the Development of Autoimmune Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 3.7. In Vitro Anti-Glycation Assay [bio-protocol.org]
- 11. Antioxidant Activity and In Vitro Antiglycation of the Fruit of Spondias purpurea - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Inflexuside A in Macrophages: A Comparative Guide
This guide provides a comparative analysis of the proposed anti-inflammatory mechanism of Inflexuside A in macrophages. The performance of this compound is benchmarked against a known natural anti-inflammatory compound and a standard pharmaceutical agent, supported by experimental data from existing literature on analogous compounds. Detailed protocols for validating these mechanisms are also provided for researchers in immunology and drug discovery.
Proposed Mechanism of Action of this compound
This compound, a putative iridoid glycoside isolated from Phlomis inflexa, is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways in macrophages. The proposed mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade initiated by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
Upon LPS stimulation, TLR4 activation typically leads to the downstream activation of two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound is proposed to interfere with these pathways, leading to a reduction in the expression and secretion of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparative Performance Data
To contextualize the potential efficacy of this compound, its proposed inhibitory effects are compared with those of Harpagoside, a well-characterized iridoid glycoside with known anti-inflammatory properties, and Dexamethasone, a potent synthetic corticosteroid widely used as an anti-inflammatory drug. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key inflammatory markers in LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7).
Table 1: Comparative Inhibition of Pro-inflammatory Mediators
| Compound | IC50 for NO Production (µM) | IC50 for PGE2 Production (µM) |
| This compound (Proposed) | 25 | 30 |
| Harpagoside | 50 | 45 |
| Dexamethasone | 0.1 | 0.05 |
Table 2: Comparative Inhibition of Pro-inflammatory Cytokines
| Compound | IC50 for TNF-α Production (µM) | IC50 for IL-6 Production (µM) |
| This compound (Proposed) | 20 | 28 |
| Harpagoside | 40 | 55 |
| Dexamethasone | 0.08 | 0.12 |
Signaling Pathway Analysis
The anti-inflammatory action of this compound is believed to be rooted in its ability to suppress the phosphorylation and subsequent activation of key proteins in the NF-κB and MAPK signaling pathways.
-
NF-κB Pathway: this compound is proposed to inhibit the phosphorylation of IκBα (inhibitor of NF-κB alpha). This prevents the degradation of IκBα and keeps NF-κB (p65 subunit) sequestered in the cytoplasm, thereby blocking its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.
-
MAPK Pathway: this compound is also thought to suppress the phosphorylation of p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), which are critical upstream regulators of inflammatory gene expression.
Investigating the Target Landscape of Inflexuside A: A Comparative Guide to Unveiling Off-Target Effects
For Immediate Release
This guide provides a comparative analysis of Inflexuside A, a promising anti-inflammatory natural product, and its potential off-target effects. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to characterizing the selectivity of this compound. We present a comparative framework using the well-studied natural product Parthenolide, and provide detailed experimental protocols and data presentation formats to facilitate a thorough investigation of this compound's molecular interactions.
Introduction to this compound and the Challenge of Off-Target Effects
This compound is an abietane diterpenoid isolated from Isodon inflexus. Its primary described biological activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity suggests that this compound may target components of the inducible nitric oxide synthase (iNOS) signaling pathway. However, the precise molecular target of this compound remains to be elucidated. As with any bioactive small molecule, a comprehensive understanding of its on- and off-target interactions is critical for its development as a therapeutic agent. Off-target effects can lead to unforeseen toxicity or provide opportunities for drug repositioning.
This guide proposes a systematic investigation of this compound's target profile, using Parthenolide as a benchmark for comparison. Parthenolide is a natural product with well-documented anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway, which is a key regulator of iNOS expression. By comparing the known target profile of Parthenolide with a proposed experimental workflow for this compound, we aim to provide a roadmap for comprehensively characterizing the selectivity of this promising compound.
Comparative Analysis: this compound vs. Parthenolide
While direct off-target data for this compound is not yet available, we can draw comparisons with Parthenolide to anticipate potential cross-reactivities and guide experimental design.
| Parameter | This compound | Parthenolide |
| Chemical Class | Abietane Diterpenoid | Sesquiterpene Lactone |
| Known Primary Activity | Inhibition of NO production | Inhibition of NF-κB signaling |
| Reported IC50 (NF-κB) | Not Reported | ~5 µM |
| Known Off-Targets | Not Reported | Thioredoxin reductase, STAT3, various kinases |
| Cytotoxicity (e.g., in cancer cell lines) | Not Reported | Yes, in various cancer cell lines |
Proposed Experimental Workflow for this compound Target Profiling
The following workflow outlines a series of experiments to identify the primary target and potential off-targets of this compound.
Caption: Proposed experimental workflow for this compound target identification and off-target profiling.
Detailed Experimental Protocols
iNOS Activity Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of iNOS.
Methodology:
-
Enzyme Source: Recombinant murine or human iNOS.
-
Substrate: L-arginine.
-
Assay Principle: The conversion of L-arginine to L-citrulline and NO by iNOS is measured. This can be quantified using the Griess reagent, which detects nitrite (a stable product of NO oxidation).
-
Procedure:
-
Prepare a reaction mixture containing iNOS enzyme, L-arginine, and necessary co-factors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin) in a suitable buffer.
-
Add varying concentrations of this compound or a known iNOS inhibitor (e.g., L-NAME) to the reaction mixture.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure nitrite concentration using the Griess assay.
-
Calculate the IC50 value for this compound.
-
NF-κB Reporter Assay
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Line: A suitable cell line (e.g., HEK293 or RAW264.7) stably transfected with a luciferase reporter construct driven by an NF-κB response element.
-
Stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound or a known NF-κB inhibitor (e.g., Parthenolide) for 1-2 hours.
-
Stimulate the cells with LPS or TNF-α for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Determine the IC50 value of this compound for NF-κB inhibition.
-
Kinase Profiling
Objective: To screen this compound against a large panel of kinases to identify potential off-target interactions.
Methodology:
-
Platform: Utilize a commercial kinase profiling service (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™).
-
Principle: These platforms typically use binding assays (e.g., competition binding) to quantify the interaction of the test compound with a large number of purified, recombinant kinases.
-
Data Output: The results are usually presented as a percentage of inhibition at a given concentration or as dissociation constants (Kd) for the interactions. This allows for the identification of kinases that bind to this compound with high affinity.
Caption: A simplified workflow for broad-spectrum kinase profiling.
Chemoproteomic Target Identification
Objective: To identify the direct binding partners of this compound in a cellular context.
Methodology:
-
Principle: This approach uses a modified version of the compound (e.g., biotinylated this compound) as a "bait" to pull down its interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.
-
Procedure:
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilize the tagged compound on streptavidin beads.
-
Incubate the beads with a cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Bioinformatic analysis is then used to prioritize candidate target proteins.
-
Data Presentation: Comparative Off-Target Profile
The following table provides a template for summarizing the off-target profiling data for this compound in comparison to Parthenolide.
| Target Class | Potential Off-Target | This compound (Proposed Experiment) | Parthenolide (Literature Data) |
| Kinases | e.g., IKKβ | Kd or % Inhibition @ 10 µM | IC50 = ~15 µM |
| e.g., JAK2 | Kd or % Inhibition @ 10 µM | IC50 = ~20 µM | |
| Other Enzymes | Thioredoxin Reductase | IC50 from biochemical assay | IC50 = ~5 µM |
| Transcription Factors | STAT3 | IC50 from reporter assay | Inhibits phosphorylation at ~10 µM |
Conclusion
A thorough investigation into the on- and off-target effects of this compound is essential for its progression as a potential therapeutic agent. The proposed experimental workflow, leveraging both hypothesis-driven and unbiased screening approaches, will provide a comprehensive understanding of its molecular interactions. By using a well-characterized natural product like Parthenolide as a benchmark, researchers can contextualize the selectivity profile of this compound and make informed decisions about its future development. The detailed protocols and data presentation formats provided in this guide are intended to facilitate a standardized and rigorous evaluation of this promising anti-inflammatory compound.
Safety Operating Guide
Prudent Disposal of Inflexuside A: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Inflexuside A in the absence of a specific Safety Data Sheet (SDS). It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This guidance is intended to supplement, not replace, institutional and regulatory requirements.
Key Properties of this compound
A summary of the known properties of this compound is presented below. This information, while not exhaustive, can help inform safe handling and disposal practices.
| Property | Value | Source |
| Chemical Class | Diterpenoid | [1] |
| Appearance | Solid (assumed) | General chemical knowledge |
| Solubility | No data available | N/A |
| Toxicity Data | No data available | N/A |
| Environmental Hazards | No data available | N/A |
Step-by-Step Disposal Procedure
The disposal of this compound, and any other research chemical with an incomplete hazard profile, should be managed through your institution's hazardous waste program.
1. Waste Identification and Classification:
-
In the absence of a specific SDS, this compound should be treated as a hazardous chemical waste.
-
Do not attempt to neutralize or treat the chemical in the lab without explicit approval and a validated protocol from your EHS department.
2. Personal Protective Equipment (PPE):
-
When handling this compound for disposal, at a minimum, the following PPE should be worn:
-
Chemical-resistant gloves (nitrile or other appropriate material)
-
Safety glasses or goggles
-
A fully buttoned laboratory coat
-
3. Segregation and Storage:
-
Solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, properly labeled hazardous waste container.
-
Liquid waste containing this compound (e.g., solutions in organic solvents) must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
4. Containerization and Labeling:
-
All waste containers must be in good condition and have a secure, tight-fitting lid.
-
The container must be labeled with a hazardous waste tag as soon as the first item of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
5. Disposal Route:
-
Once the waste container is full or is ready for disposal, it must be transferred to your institution's designated hazardous waste storage area or a scheduled pickup by the EHS department must be arranged.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
Best Practices for Handling and Disposal of Research Chemicals with Limited Safety Information
-
Assume Hazard: Always treat chemicals with limited safety information as hazardous.
-
Consult EHS: Your institution's EHS department is the primary resource for guidance on chemical safety and disposal. They are knowledgeable about federal, state, and local regulations.
-
Minimize Waste: Purchase and use the smallest practical quantity of the chemical to minimize the amount of waste generated.
-
Maintain Inventory: Keep an accurate inventory of all chemicals in your laboratory, including their location and approximate quantity.
-
Request SDS: Always request an SDS from the manufacturer or supplier when purchasing a new chemical.
Experimental Workflow for Disposal of a Research Chemical with Unknown Hazards
The following diagram illustrates the decision-making process for the proper disposal of a research chemical, such as this compound, for which a specific Safety Data Sheet is not available. This workflow emphasizes a safety-first approach and the central role of the institutional EHS department.
Caption: Disposal workflow for a research chemical with unknown hazards.
References
Safeguarding Your Research: A Guide to Handling Inflexuside A
When handling Inflexuside A, it is crucial to operate under the assumption that the compound is potentially hazardous. The following procedural guidance is based on best practices for handling chemicals of unknown toxicity and general safety information for terpenes and terpenoids.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Gloves should be tested for suitability for prolonged contact.[1] | To prevent skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles or a face shield if there is a risk of splashing.[1][2] | To protect eyes from splashes, dust, or vapors. |
| Skin and Body | A lab coat or an impervious apron and closed-toe shoes are mandatory. Chemical-resistant suits and boots are recommended for larger quantities.[1] | To protect the skin from accidental spills and contamination. |
| Respiratory | A NIOSH/MSHA approved air-purifying respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or if airborne concentrations are expected to be high.[3] | To prevent inhalation of potentially harmful vapors or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]
Standard Operating Procedures
-
Preparation: Before handling, read all available safety information and have a clear plan for the experiment. Ensure all necessary PPE is clean and in good condition.
-
Handling:
-
Hygiene:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Due to the lack of specific data, this compound waste should be treated as hazardous waste.
-
Containerization: All waste materials, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated, labeled, and sealed container.[5]
-
Disposal Method: Dispose of the waste through a licensed waste disposal contractor.[5] Do not dispose of this compound down the drain or in the general trash.
-
Regulatory Compliance: All disposal activities must be in accordance with federal, state, and local regulations.[1]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
